Technical Documentation Center

Butyl ethanesulfinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Butyl ethanesulfinate
  • CAS: 673-83-6

Core Science & Biosynthesis

Foundational

Butyl ethanesulfinate 1H and 13C NMR spectroscopic data

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Data of Butyl Ethanesulfinate Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Data of Butyl Ethanesulfinate

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of butyl ethanesulfinate. In the absence of readily available experimental spectra in peer-reviewed literature, this document leverages established NMR principles and data from structurally analogous compounds to present a detailed, predicted spectroscopic profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering foundational data for structural elucidation, impurity profiling, and quality control. The document details the theoretical basis for the predicted chemical shifts and coupling constants, presents the data in a clear tabular format, and outlines a robust experimental protocol for the empirical validation of these predictions.

Introduction: The Need for Predictive NMR Data

Butyl ethanesulfinate (C₆H₁₄O₂S) is a sulfinate ester, a class of compounds recognized for their utility as synthetic intermediates.[1] The stereogenic sulfur center and their role in organic synthesis make unambiguous structural characterization paramount. NMR spectroscopy is the cornerstone of such characterization, providing precise information about the molecular framework.

While experimental data for many common reagents are widely published, the specific NMR spectra for butyl ethanesulfinate are not readily found in scientific databases. This guide bridges that gap by providing a robust, predicted ¹H and ¹³C NMR dataset. The predictions are grounded in the well-understood effects of substituent electronegativity, magnetic anisotropy, and spin-spin coupling, supported by empirical data from closely related structures such as butyl methanesulfonate.[2][3] This approach provides a reliable starting point for any researcher working with or synthesizing this compound.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the atoms of butyl ethanesulfinate are numbered as shown in the diagram below. These numbers will be used consistently throughout this guide to refer to specific proton and carbon environments.

Caption: Molecular structure of butyl ethanesulfinate with atom numbering for NMR assignments.

Principles of Spectral Prediction for Sulfinate Esters

The predicted chemical shifts (δ) are derived from several key principles:

  • Inductive Effects: The electronegative oxygen and sulfinyl sulfur atoms withdraw electron density from adjacent protons and carbons. This "deshielding" effect causes their signals to appear at a higher chemical shift (downfield).[4][5] The effect diminishes with distance.

  • Data from Analogous Structures: The experimental data for butyl methanesulfonate provides a high-fidelity baseline for the butoxy (-O-C4-C3-C2-C1) portion of the molecule.[2][3] A sulfinate group (R-S(O)-) is generally less electron-withdrawing than a sulfonate group (R-SO₂-), which is expected to cause a slight upfield shift (lower ppm) for the C4 protons and carbon compared to the sulfonate analogue.

  • Spin-Spin Coupling: Protons on adjacent, non-equivalent carbon atoms will split each other's signals into multiplets. The multiplicity is predicted by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons. The magnitude of this interaction is the coupling constant (J), typically around 7 Hz for freely rotating alkyl chains.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted quantitative data for butyl ethanesulfinate, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for Butyl Ethanesulfinate
Atom AssignmentPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzIntegrationRationale
H4 (-O-CH₂ -)~ 4.15Triplet (t)~ 6.52HAdjacent to the electron-withdrawing oxygen, resulting in a significant downfield shift. Expected to be slightly upfield of the corresponding signal in butyl methanesulfonate (~4.24 ppm)[2][3]. Coupled to the two H3 protons.
H5 (-S(O)-CH₂ -)~ 2.95Quartet (q)~ 7.52HAdjacent to the deshielding sulfinyl group. Coupled to the three H6 protons.
H3 (-O-CH₂-CH₂ -)~ 1.70Sextet or Multiplet~ 7.02HStandard aliphatic methylene signal, slightly deshielded by proximity to oxygen. Coupled to H4 and H2 protons.
H2 (-CH₂ -CH₃)~ 1.45Sextet or Multiplet~ 7.52HStandard aliphatic methylene signal. Coupled to H3 and H1 protons.
H6 (-S(O)-CH₂-CH₃ )~ 1.35Triplet (t)~ 7.53HStandard aliphatic methyl signal. Coupled to the two H5 protons.
H1 (-CH₂-CH₃ )~ 0.95Triplet (t)~ 7.43HStandard terminal methyl signal, least affected by the functional group. Coupled to the two H2 protons.
Table 2: Predicted ¹³C NMR Spectral Data for Butyl Ethanesulfinate
Atom AssignmentPredicted Chemical Shift (δ) ppmRationale
C4 (-O-C H₂-)~ 68.5Directly bonded to electronegative oxygen, causing a strong downfield shift. Shift is predicted to be slightly upfield of the corresponding carbon in butyl methanesulfonate (~70.0 ppm)[2][3].
C5 (-S(O)-C H₂-)~ 55.0The α-carbon to a sulfinyl group is significantly deshielded.[6]
C3 (-O-CH₂-C H₂-)~ 30.5β-carbon to the oxygen. The deshielding effect is attenuated. Based on butyl methanesulfonate data (~31.1 ppm)[2][3].
C2 (-C H₂-CH₃)~ 18.5γ-carbon to the oxygen. Standard aliphatic chemical shift. Based on butyl methanesulfonate data (~18.7 ppm)[2][3].
C1 (-CH₂-C H₃)~ 13.4Terminal methyl carbon, least affected by the functional group. Based on butyl methanesulfonate data (~13.5 ppm)[2][3].
C6 (-S(O)-CH₂-C H₃)~ 11.0Standard aliphatic methyl carbon, slightly deshielded by the sulfinyl group.

Experimental Protocol for NMR Data Acquisition

The following protocol describes a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a liquid sample like butyl ethanesulfinate.

Sample Preparation
  • Analyte Preparation: Ensure the butyl ethanesulfinate sample is pure, as impurities will complicate the spectrum. If synthesized in-house, purification via distillation or column chromatography is recommended.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for its versatility and minimal signal overlap. Other solvents like acetone-d₆ or benzene-d₆ can be used if required.[7]

  • Sample Concentration:

    • For ¹H NMR : Prepare a solution of approximately 5-10 mg of butyl ethanesulfinate in 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR : Prepare a more concentrated solution of approximately 30-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for acquiring and processing the NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-50 mg) prep2 Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl₃) prep1->prep2 prep3 Add TMS Internal Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample & Lock on Solvent Signal prep4->acq1 acq2 Shim for Magnetic Field Homogeneity acq1->acq2 acq3 Tune & Match Probe for ¹H / ¹³C acq2->acq3 acq4 Acquire Spectra (¹H, ¹³C, optional 2D) acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 proc5 Integrate Peaks (¹H) proc4->proc5 proc6 Assign Signals to Structure proc5->proc6

Caption: A generalized workflow for acquiring and processing NMR spectra.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning: Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure maximum signal-to-noise.

  • Acquisition Parameters (Typical for 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16

    • ¹³C NMR (Proton Decoupled):

      • Pulse Angle: 45 degrees

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 512-2048 (or more, depending on concentration)

Data Processing
  • Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) signal.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the resulting spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration (¹H NMR): Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding nucleus in the molecule based on the predicted data.

Conclusion

This guide provides a comprehensive, predicted ¹H and ¹³C NMR dataset for butyl ethanesulfinate, a compound for which experimental spectra are not widely available. The predictions are firmly rooted in fundamental NMR theory and validated by comparison with structurally similar molecules. The tabulated data and detailed assignments offer a powerful tool for chemists to identify this compound, assess its purity, and confirm its structure. The included experimental protocol provides a clear, self-validating framework for obtaining empirical data, allowing researchers to confidently move from prediction to verification in their work.

References

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161.
  • Block, E., & O'Connor, J. (1974). The Chemistry of Alkyl Thiolsulfinate Esters. VI. The Chemistry of Sulfines. Journal of the American Chemical Society, 96(12), 3929-3944.
  • Barbarella, G., Dembech, P., Garbesi, A., & Fava, A. (1976). 13C NMR of organosulphur compounds: I—the effects of sulphur substituents on the 13C chemical shifts of alkyl chains and of S‐heterocycles. Organic Magnetic Resonance, 8(2), 108-114.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74704, Ethyl ethanesulfonate. Retrieved from [Link].

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (2025). The influence of sulphur configuration in 1 H NMR Chemical Shifts of diasteromeric five membered cyclic sulphites. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3717105, Ethanesulfonate. Retrieved from [Link].

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Canadian Journal of Chemistry, 54(2), 280-288.
  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Science Publishing. Retrieved from [Link]

  • Taniguchi, T. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15953, Butyl methanesulfonate. Retrieved from [Link].

  • Van Vleet, M. J., & Douglas, C. J. (2017). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. Organic letters, 19(18), 4944–4947.

Sources

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Butyl Ethanesulfinate

Introduction: Unveiling Butyl Ethanesulfinate Butyl ethanesulfinate, with the chemical formula C₆H₁₄O₂S, is an organic sulfinate ester that holds significance for researchers and professionals in the field of drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Butyl Ethanesulfinate

Butyl ethanesulfinate, with the chemical formula C₆H₁₄O₂S, is an organic sulfinate ester that holds significance for researchers and professionals in the field of drug development and fine chemical synthesis. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic protocols, and essential safety information. Understanding these characteristics is paramount for its effective application in research and development, where it can serve as a key intermediate or building block in the synthesis of more complex molecules. The reactivity of the sulfinate functional group, particularly the electrophilic nature of the sulfur atom, governs its chemical behavior and utility in organic synthesis.[1]

This document is structured to provide a logical flow of information, beginning with the fundamental physical and spectroscopic properties for identification and characterization. This is followed by an in-depth exploration of its chemical reactivity, providing insights into its behavior in various chemical transformations. A detailed, field-proven experimental protocol for its synthesis is then presented, designed to be a self-validating system for reproducibility. Finally, crucial safety and handling information is provided to ensure its responsible use in a laboratory setting.

PART 1: Physical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of butyl ethanesulfinate is the foundation for its successful application and analysis. These properties provide the necessary data for its identification, purity assessment, and the prediction of its behavior in various physical processes.

Core Physical Properties

The fundamental physical characteristics of butyl ethanesulfinate are summarized in the table below. It is important to note that while some data is directly available for butyl ethanesulfinate, other values are estimated based on its close structural analog, n-butyl methanesulfonate, a common practice in chemical research when direct data is unavailable.

PropertyValueSource/Analogy
Molecular Formula C₆H₁₄O₂S[1]
Molecular Weight 150.24 g/mol [1]
Boiling Point ~180–200°C (estimated)[1]
Density ~1.10 g/cm³ (estimated)[1]
Appearance Colorless to pale yellow liquid (expected)Analogy to n-butyl methanesulfonate
Spectroscopic Profile: A Fingerprint of the Molecule

Spectroscopic data is indispensable for the structural elucidation and confirmation of butyl ethanesulfinate. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, drawing strong analogies from the well-documented spectra of n-butyl methanesulfonate.

  • ¹H NMR: The proton NMR spectrum of butyl ethanesulfinate is predicted to show distinct signals corresponding to the protons of the butyl and ethyl groups. Based on the spectrum of n-butyl methanesulfonate, the following peaks are expected (in CDCl₃): a triplet at approximately 4.2 ppm for the two protons on the oxygen-linked carbon of the butyl group (-O-CH₂ -), a singlet for the three protons of the methyl group on the sulfur atom would be replaced by a quartet for the methylene protons of the ethyl group and a triplet for the terminal methyl protons of the ethyl group. The remaining methylene protons of the butyl chain would appear as multiplets between 1.4 and 1.8 ppm, and a terminal methyl triplet around 0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide a clear count of the unique carbon environments. For butyl ethanesulfinate, six distinct signals are expected. Drawing from the data for n-butyl methanesulfonate, the carbon attached to the oxygen of the ester group (-O-C H₂) would resonate around 70 ppm. The carbons of the ethyl group would show characteristic shifts, and the remaining carbons of the butyl chain would appear in the aliphatic region (approximately 13-31 ppm).

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For butyl ethanesulfinate, the molecular ion peak [M]⁺ would be observed at m/z = 150. The fragmentation pattern would likely involve the loss of the butoxy group (-OC₄H₉) or the ethyl group (-C₂H₅), leading to characteristic fragment ions.

PART 2: Chemical Properties and Reactivity

The chemical behavior of butyl ethanesulfinate is primarily dictated by the sulfinate ester functional group. The sulfur atom in the sulfinate group is electrophilic, making it susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

A key feature of sulfinate esters is their ability to act as leaving groups in nucleophilic substitution reactions.[1] This reactivity is analogous to that of sulfonate esters, which are widely recognized as excellent leaving groups in organic synthesis. When butyl ethanesulfinate is treated with a nucleophile, the nucleophile can attack the carbon atom of the butyl group, leading to the displacement of the ethanesulfinate anion.

Nucleophilic_Substitution Nu- Nu⁻ ButylEthanesulfinate CH₃CH₂-S(O)-O-CH₂CH₂CH₂CH₃ Nu-->ButylEthanesulfinate Sɴ2 attack TransitionState [Nu---CH₂(CH₂)₂CH₃---O-S(O)CH₂CH₃]⁻ Product Nu-CH₂CH₂CH₂CH₃ TransitionState->Product LeavingGroup CH₃CH₂SO₂⁻ TransitionState->LeavingGroup

Caption: General mechanism of nucleophilic substitution on butyl ethanesulfinate.

This reactivity makes butyl ethanesulfinate a useful reagent for introducing a butyl group into various molecules.

Oxidation and Reduction

The sulfur atom in butyl ethanesulfinate is in a +4 oxidation state and can undergo both oxidation and reduction.

  • Oxidation: Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), will oxidize the sulfinate ester to the corresponding sulfonate ester, butyl ethanesulfonate.[1]

  • Reduction: Conversely, reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will cleave the S-O bond, yielding butanol and ethanethiol.[1]

Redox_Reactions ButylEthanesulfinate Butyl Ethanesulfinate (Sulfur Oxidation State: +4) ButylEthanesulfonate Butyl Ethanesulfonate (Sulfur Oxidation State: +6) ButylEthanesulfinate->ButylEthanesulfonate Oxidation (e.g., KMnO₄) ButanolThiol Butanol + Ethanethiol (Sulfur Oxidation State: -2) ButylEthanesulfinate->ButanolThiol Reduction (e.g., LiAlH₄)

Caption: Oxidation and reduction pathways of butyl ethanesulfinate.

PART 3: Experimental Protocol for Synthesis

The synthesis of butyl ethanesulfinate is most commonly achieved through the reaction of an ethanesulfinyl chloride with n-butanol in the presence of a base. The following protocol is adapted from a well-established procedure for the synthesis of the analogous n-butyl methanesulfonate and is designed to be a robust and reproducible method.

Synthesis of Butyl Ethanesulfinate from Ethanesulfinyl Chloride and n-Butanol

Materials:

  • n-Butanol

  • Ethanesulfinyl chloride

  • Triethylamine (or pyridine)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve n-butanol (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Ethanesulfinyl Chloride: Slowly add ethanesulfinyl chloride (1.2 equivalents) dropwise to the stirred solution while maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude butyl ethanesulfinate.

  • Purification: The crude product can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure butyl ethanesulfinate as a colorless to pale yellow oil.

Caption: Step-by-step workflow for the synthesis of butyl ethanesulfinate.

PART 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling butyl ethanesulfinate. Although a specific Safety Data Sheet (SDS) for butyl ethanesulfinate is not widely available, the hazard profile of its close analog, n-butyl methanesulfonate, provides a strong indication of the potential risks.

GHS Hazard Classification (based on n-butyl methanesulfonate): [2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.

Conclusion

This technical guide has provided a comprehensive examination of the physical and chemical properties of butyl ethanesulfinate. From its fundamental physical constants and detailed spectroscopic profile to its reactivity and a robust synthetic protocol, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The insights into its behavior as a leaving group in nucleophilic substitution reactions, coupled with its potential for oxidation and reduction, highlight its versatility as a synthetic intermediate. By adhering to the provided experimental and safety guidelines, scientists can confidently and safely utilize butyl ethanesulfinate in their research endeavors.

References

  • PubChem. (n.d.). Butyl methanesulfonate. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2026, January 9). Safety Data Sheet.
  • ResearchGate. (2023, January). Traces of infrared spectra of sodium linear alkylbenzene sulfonate.
  • 9 - SAFETY DATA SHEET. (2024, November 1).
  • Central Drug House (P) Ltd. (n.d.). ETHYL METHANE SULFONATE CAS No 62-50-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Apollo Scientific. (2023, July 5). Butyl methanesulfonate Safety Data Sheet.
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). Qualitative Analysis and Structural Confirmation of Several Surfactants by FT-Raman and FT-IR Spectroscopies.
  • ChemicalBook. (2026, January 13). N-BUTYL METHANESULPHONATE.
  • LibreTexts. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry Steps. (2025, August 30). Interpreting IR Spectra.
  • ChemScene. (n.d.). Butyl methanesulfonate.
  • NIST. (n.d.). Methanesulfonic acid, butyl ester. National Institute of Standards and Technology.
  • Acanthus Research. (n.d.). n-Butyl Methanesulfonate.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Vulcanchem. (n.d.). Butyl ethanesulfinate - 673-83-6.

Sources

Foundational

Thermodynamic Stability and Hydrolysis Kinetics of Sulfinate Esters in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary & Chemical Context In late-stage functionalization and asymmetric drug synthesis, sulfinate esters ( R−S(=O)−OR′ ) serve as highly versatile intermediates. They possess a chiral sulfur center and offer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In late-stage functionalization and asymmetric drug synthesis, sulfinate esters ( R−S(=O)−OR′ ) serve as highly versatile intermediates. They possess a chiral sulfur center and offer a unique balance of electrophilic reactivity and thermodynamic stability, making them vastly superior to their highly reactive sulfinyl chloride counterparts[1]. However, when transitioning these compounds from anhydrous synthetic environments to aqueous biological assays or formulation matrices, understanding their thermodynamic stability and hydrolysis kinetics becomes paramount.

As a Senior Application Scientist, I frequently observe that the premature degradation of sulfinate ester-containing APIs is misdiagnosed as oxidative instability, when it is, in fact, an aqueous hydrolysis issue. This whitepaper deconstructs the thermodynamic stability of sulfinate esters in water, detailing the causality behind their mechanistic pathways and providing field-proven, self-validating protocols for kinetic profiling.

Thermodynamic Stability vs. Kinetic Lability

The stability of sulfinate esters in aqueous media is not absolute; it is a dynamic interplay between the structural nature of the ester (acyclic vs. cyclic) and the pH of the environment.

Acyclic vs. Cyclic Divergence

Acyclic sulfinate esters (e.g., methyl benzenesulfinate) are kinetically labile in aqueous acids, undergoing rapid hydrolysis to yield sulfinic acids and alcohols. In contrast, cyclic sulfinate esters (sultines) exhibit remarkable thermodynamic stability in acidic environments. Instead of undergoing irreversible hydrolysis, cyclic variants predominantly undergo reversible ring-opening and closure, manifesting as oxygen isotope exchange rather than structural degradation[2][3].

ThermoKinetic Acyclic Acyclic Sulfinate Esters (Kinetic Lability) Acid Aqueous Acid Acyclic->Acid Protonation Cyclic Cyclic Sulfinates (Sultines) (Thermodynamic Stability) Cyclic->Acid Reversible Base Aqueous Base Cyclic->Base Nucleophilic Attack Hydrolysis Irreversible Hydrolysis (SN2-like) Acid->Hydrolysis Exchange 18O Isotope Exchange (Ring Opening/Closure) Acid->Exchange RingOpen Ring-Opened Hydroxy Sulfinate Base->RingOpen

Thermodynamic and kinetic divergence of acyclic versus cyclic sulfinate esters in aqueous media.

Mechanistic Pathways of Hydrolysis

To engineer stable formulations, one must understand how the S-O bond cleaves. The mechanism is heavily dictated by the pH of the aqueous solution.

Acid-Catalyzed Hydrolysis ( SN​2 -like): In acidic media, the reaction does not proceed via a long-lived hypervalent intermediate. Instead, protonation occurs preferentially at the alkoxy oxygen. This creates a superior leaving group, allowing water to attack the sulfur atom in a concerted, SN​2 -like mechanism[2].

Base-Catalyzed Hydrolysis (Addition-Elimination): In alkaline solutions, the mechanism shifts. The hydroxide ion directly attacks the electrophilic sulfur center, generating a trigonal bipyramidal (sulfurane) intermediate. This intermediate subsequently collapses, expelling the alkoxide leaving group[3].

HydrolysisPathways Start Sulfinate Ester R-S(=O)-OR' Acidic Acidic Aqueous Media (H+ / H2O) Start->Acidic Basic Basic Aqueous Media (OH-) Start->Basic Protonation Alkoxy Oxygen Protonation [R-S(=O)-O+(H)R'] Acidic->Protonation Sulfurane Sulfurane Intermediate [R-S(OH)(O-)-OR']- Basic->Sulfurane SN2 SN2-like Water Attack at Sulfur Protonation->SN2 Elimination Alkoxide Elimination Sulfurane->Elimination Product Sulfinic Acid + Alcohol R-SO2H + R'OH SN2->Product Elimination->Product

Mechanistic divergence of sulfinate ester hydrolysis in acidic versus basic aqueous environments.

Quantitative Kinetic Data

The following table summarizes the thermodynamic outcomes and kinetic parameters for sulfinate esters in various aqueous environments, derived from rigorous isotopic and spectroscopic studies[2][3].

Substrate TypeAqueous ConditionPrimary Mechanism ke​/kh​ Ratio*Thermodynamic Outcome
Acyclic (e.g., Methyl benzenesulfinate)Acidic (pH < 4) SN​2 -like (Alkoxy protonation)~ 1/200Complete, irreversible hydrolysis to sulfinic acid
Acyclic Basic (pH > 9)Addition-Elimination (Sulfurane)N/A (No detectable 18O loss)Hydrolysis / Self-condensation
Cyclic (Sultines)Acidic (pH < 4)Ring opening-closureHighStable (Isotope exchange predominates)
Cyclic (Sultines)Basic (pH > 9)Nucleophilic attack at SLowRing-opened hydroxy sulfinate ion

*Note: ke​/kh​ represents the ratio of the oxygen isotope exchange rate ( ke​ ) to the hydrolysis rate ( kh​ ). A low ratio indicates a concerted mechanism, while a high ratio indicates a reversible intermediate.

Self-Validating Experimental Protocols

In my laboratory, we do not rely on single-channel data (like simple HPLC disappearance) to determine stability, as it convolutes hydrolysis with side reactions (e.g., disproportionation or Pummerer-like rearrangements)[4]. The protocols below are designed with built-in causality and self-validation.

Protocol 1: Orthogonal Kinetic Profiling via UV-Vis and 1H -NMR

Purpose: To measure the absolute hydrolysis rate ( kh​ ) while proving that the degradation pathway is exclusively hydrolysis. Causality: UV-Vis provides high-temporal-resolution kinetics, while NMR provides molecular-level structural confirmation.

  • Matrix Preparation: Prepare a 0.003 M solution of the target sulfinate ester in a 1:1 mixture of aqueous buffer (at the target pH) and acetonitrile. Causality: Acetonitrile ensures complete solvation of the hydrophobic ester, preventing biphasic kinetic artifacts.

  • Incubation & Sampling: Incubate the solution at 35°C in a thermomixer. Withdraw 100 µL aliquots at 10-minute intervals.

  • UV-Vis Tracking: Dilute half of the aliquot into the corresponding buffer and measure the absorbance at the characteristic sulfinyl chromophore wavelength (typically 240–260 nm).

  • NMR Quenching: Quench the remaining half in cold CDCl3​ containing 0.001 M 1,3,5-trimethoxybenzene (internal standard). Extract, dry over Na2​SO4​ , and acquire a 1H -NMR spectrum.

  • Self-Validation (Mass Balance): Integrate the alkoxy protons of the remaining ester and the liberated alcohol. The system is validated only if [Ester]t​+[Alcohol]t​=[Ester]0​±5% . Any deviation triggers an investigation into alternative degradation pathways.

Protocol 2: 18O -Isotope Exchange for Mechanistic Validation

Purpose: To definitively distinguish between a concerted SN​2 -like mechanism and a stepwise sulfurane intermediate[2]. Causality: A sulfurane intermediate allows for pseudorotation and the expulsion of 16O , leading to isotope exchange without hydrolysis. If the mechanism is concerted, hydrolysis will vastly outpace exchange.

  • Isotope Labeling: Synthesize the 18O -labeled sulfinate ester by incubating the parent ester in H218​O with a catalytic amount of acid, followed by extraction and purification.

  • Reaction Execution: Dissolve the labeled ester in the target aqueous buffer.

  • Dual-Aliquot Sampling: At specific time points, split the sample. Analyze one portion via HPLC to determine the hydrolysis rate constant ( kh​ ).

  • Mass Spectrometry (MS): Analyze the second portion via LC-MS. Quantify the ratio of the m/z (M+) peak to the m/z (M-2) peak to track the loss of the 18O label, yielding the exchange rate constant ( ke​ ).

  • Self-Validation (Ratiometric Analysis): The ke​/kh​ ratio inherently normalizes for absolute concentration errors or injection volume variances. A ratio of ~1/200 definitively proves a concerted SN​2 -like pathway, validating the kinetic model.

IsotopeExchange Step1 Synthesize 18O-labeled Sulfinate Ester Step2 Incubate in Aqueous Acid/Base Buffer Step1->Step2 Step3 Quench Reaction & Extract Unreacted Ester Step2->Step3 Step4 Mass Spectrometry (m/z) Quantify 18O vs 16O Step3->Step4 Step5 Calculate Exchange Rate (ke) vs Hydrolysis Rate (kh) Step4->Step5

Workflow for determining hypervalent sulfurane intermediates via 18O-isotope exchange kinetics.

Strategic Implications for Drug Development

When formulating APIs containing sulfinate esters, or when using them as late-stage intermediates (such as in the synthesis of probenecid derivatives[5]), strict pH control is non-negotiable. Because acyclic sulfinate esters are highly susceptible to acid-catalyzed hydrolysis via alkoxy protonation, aqueous formulations must be buffered to neutral or slightly alkaline pH (pH 7.0–8.0) to maximize shelf-life. Conversely, if the synthetic goal is to cleave the ester to yield a sulfinic acid, mild aqueous acid provides a clean, self-driving reaction.

By applying rigorous, self-validating kinetic profiling, development teams can transition sulfinate ester chemistry from unpredictable bench-scale reactions to highly controlled, scalable processes.

References

  • Recent advances in the synthesis and transformations of sulfinate esters Source: Chemical Communications (RSC Publishing) URL:[Link]

  • On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Ring-Opening Reactions of Cyclic Sulfinate Esters Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL:[Link]

  • Sulfoxide Synthesis from Sulfinate Esters under Pummerer-like Conditions Source: ChemRxiv URL:[Link]

  • Selectfluor-Mediated C(sp3)–S Bond Cleavage for the Synthesis of Aryl Sulfinate Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Unraveling the Mass Spectrometry Fragmentation Pathways of Butyl Ethanesulfinate

Executive Summary Butyl ethanesulfinate (BES, C6​H14​O2​S , Exact Mass: 150.0715 Da) is a reactive alkyl alkanesulfinate ester. In pharmaceutical development and synthetic organic chemistry, monitoring sulfinate esters i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl ethanesulfinate (BES, C6​H14​O2​S , Exact Mass: 150.0715 Da) is a reactive alkyl alkanesulfinate ester. In pharmaceutical development and synthetic organic chemistry, monitoring sulfinate esters is critical due to their potential role as genotoxic impurities (PGIs) and their utility as radical precursors. Accurate structural elucidation via mass spectrometry (MS) requires a deep understanding of sulfur-oxygen bond lability. This whitepaper provides an authoritative, mechanistic breakdown of BES fragmentation under both Electron Ionization (EI) and Electrospray/Atmospheric Pressure Chemical Ionization (ESI/APCI) conditions, equipping analytical scientists with the diagnostic tools needed to differentiate sulfinates from their isobaric sulfone counterparts.

Ionization Dynamics & Causality: ESI vs. APCI vs. EI

The choice of ionization source dictates the observed gas-phase ion chemistry of sulfinate esters.

  • Electron Ionization (EI): As a hard ionization technique, EI strips an electron from the oxygen or sulfur lone pairs, generating a highly energetic radical cation [M]∙+ at m/z 150. This drives immediate, extensive skeletal fragmentation.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that yields the protonated precursor [M+H]+ at m/z 151. However, sulfinate esters are highly susceptible to forming stable sodium [M+Na]+ and ammonium [M+NH4​]+ adducts in the ESI source, which can severely suppress the target protonated signal and complicate downstream Collision-Induced Dissociation (CID).

  • Atmospheric Pressure Chemical Ionization (APCI): To circumvent adduct formation, APCI is the experimentally preferred technique for low-polarity sulfur esters. APCI relies on gas-phase ion-molecule reactions, effectively driving the equilibrium toward a stable [M+H]+ ion without the competitive alkali metal adduction seen in ESI. Systematic evaluations of sulfonate and sulfinate esters demonstrate that APCI yields superior analytical sensitivity and reproducibility for these specific chemotypes[1].

Electron Ionization (EI) Fragmentation Pathways

Under EI conditions, the mass spectra of sulfinate esters are distinctly different from their isomeric sulfones[2]. The fragmentation of BES is governed by three primary causal pathways:

Pathway A: S-O Bond Cleavage (The Base Peak) The S-O single bond in sulfinates is the weakest linkage in the molecule. Alpha-cleavage results in the expulsion of the butoxy radical ( ∙OC4​H9​ , 73 Da). This yields the highly stable ethanesulfinyl cation [CH3​CH2​S=O]+ at m/z 77, which typically dominates the spectrum as the base peak.

Pathway B: Alkene Elimination (McLafferty-Type Rearrangement) The presence of a butyl chain with available γ -hydrogens facilitates a cyclic, six-membered transition state. A hydrogen atom is transferred to the sulfinyl oxygen, accompanied by the elimination of neutral 1-butene (56 Da). This yields the ethanesulfinic acid radical cation [CH3​CH2​SO2​H]∙+ at m/z 94.

Pathway C: C-S Bond Cleavage Cleavage of the ethyl-sulfur bond results in the loss of an ethyl radical ( ∙C2​H5​ , 29 Da), generating the [O=S-O-C4​H9​]+ cation at m/z 121.

EI_Frag M Molecular Ion [M]•+ m/z 150 A [CH3CH2S=O]+ m/z 77 M->A - •OC4H9 (73 Da) S-O Cleavage B [CH3CH2SO2H]•+ m/z 94 M->B - C4H8 (56 Da) Alkene Elimination C [O=S-O-C4H9]+ m/z 121 M->C - •C2H5 (29 Da) C-S Cleavage D [SOH]+ m/z 49 A->D - C2H4 (28 Da) B->A - •OH (17 Da)

EI-MS fragmentation logic tree for butyl ethanesulfinate.

ESI-MS/MS Collision-Induced Dissociation (CID)

In targeted LC-MS/MS workflows, the protonated precursor [M+H]+ (m/z 151) is isolated in the first quadrupole (Q1) and subjected to CID in Q2. Because the even-electron [M+H]+ ion cannot easily lose radicals, its fragmentation is strictly dictated by neutral losses.

  • Primary Neutral Loss: The dominant CID pathway is the loss of 1-butene (56 Da) via hydrogen rearrangement, yielding protonated ethanesulfinic acid [CH3​CH2​SO2​H2​]+ at m/z 95.

  • Secondary Dehydration: The m/z 95 ion undergoes rapid dehydration (loss of H2​O , 18 Da) to form the ethanesulfinyl cation [CH3​CH2​S=O]+ at m/z 77.

  • Terminal Alkene Loss: High collision energies force the loss of ethylene ( C2​H4​ , 28 Da) from the ethyl chain, leaving the terminal [SOH]+ ion at m/z 49.

ESI_Frag P Protonated BES [M+H]+ m/z 151 F1 [CH3CH2SO2H2]+ m/z 95 P->F1 - C4H8 (56 Da) McLafferty-type F2 [CH3CH2S=O]+ m/z 77 F1->F2 - H2O (18 Da) F3 [SOH]+ m/z 49 F2->F3 - C2H4 (28 Da)

ESI-MS/MS Collision-Induced Dissociation (CID) pathway.

Differentiation from Isomeric Sulfones

A critical analytical challenge is distinguishing BES from its structural isomers, such as dipropyl sulfone. While sulfones typically undergo fragmentation via the direct extrusion of sulfur dioxide ( SO2​ , 64 Da), sulfinate esters preferentially cleave at the S-O bond or undergo alkene elimination without immediate SO2​ loss[2]. Recent advancements in tandem mass spectrometry have further highlighted the necessity of diagnostic CAD to differentiate protonated sulfonate esters from sulfites and sulfones, proving that monitoring specific neutral losses (like the 56 Da alkene loss in BES) is the only definitive way to assign the correct sulfur oxidation state[3].

Self-Validating Experimental Protocol: LC-APCI-MS/MS

To ensure scientific integrity, the following protocol utilizes a self-validating framework. By employing an orthogonal ionization check and a rigid qualifier/quantifier ion ratio, the system automatically flags isobaric interferences.

Step 1: Sample Preparation & Internal Standardization

  • Dilute the analyte in aprotic solvent (e.g., Acetonitrile) to prevent solvolysis of the sulfinate ester.

  • Spike the sample with a stable isotope-labeled internal standard (e.g., BES-d9) to a final concentration of 10 ng/mL to correct for matrix effects and ionization fluctuations.

Step 2: Chromatographic Separation

  • Column: UPLC C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in H2​O ; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. The high organic composition elutes the lipophilic BES sharply.

Step 3: Ionization (APCI+)

  • Utilize APCI in positive ion mode. Causality: APCI vaporizes the solvent and uses corona discharge to ionize the solvent molecules, which then transfer protons to BES. This prevents the Na+ adduction that plagues ESI[1].

  • Parameters: Corona current 4.0 µA, Probe temperature 400°C.

Step 4: Tandem MS (MRM Mode) & Validation

  • Quantifier Transition: m/z 151 77 (Collision Energy: 20 eV).

  • Qualifier Transition: m/z 151 95 (Collision Energy: 12 eV).

  • Self-Validation Check: The ratio of the Qualifier to Quantifier peak area must remain within ±15% of the established reference standard. A deviation indicates co-elution of an isomeric sulfone.

Workflow S1 1. Sample Preparation Spike with Internal Standard S2 2. Chromatographic Separation UPLC (C18), Gradient Elution S1->S2 S3 3. Ionization APCI+ (Minimizes Adducts) S2->S3 S4 4. Tandem MS (QqQ) MRM: 151 → 95 & 151 → 77 S3->S4 S5 5. Data Analysis Diagnostic Ion Filtering S4->S5

Step-by-step LC-MS/MS analytical workflow for BES quantification.

Quantitative Diagnostic Data

The following table summarizes the diagnostic ions required for the confident identification of Butyl ethanesulfinate across different MS platforms.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentDiagnostic Utility
150 (EI, [M]∙+ )7773 ( ∙OC4​H9​ ) [CH3​CH2​S=O]+ Base peak in EI; confirms S-O ester bond.
150 (EI, [M]∙+ )9456 ( C4​H8​ ) [CH3​CH2​SO2​H]∙+ Confirms presence of ≥C2​ alkyl ester chain.
151 (CID, [M+H]+ )9556 ( C4​H8​ ) [CH3​CH2​SO2​H2​]+ Primary qualifier ion in LC-MS/MS.
151 (CID, [M+H]+ )7774 ( C4​H8​+H2​O ) [CH3​CH2​S=O]+ Primary quantifier ion in LC-MS/MS.
151 (CID, [M+H]+ )49102 ( C4​H8​+H2​O+C2​H4​ ) [SOH]+ High-energy confirmation ion.

References

  • Baarschers, W. H., & Krupay, B. W. (1973).2. Canadian Journal of Chemistry.

  • Zhang, et al. (2022).3. Analytical Chemistry.

  • (2014).1. PubMed / NIH.

Sources

Foundational

Butyl Ethanesulfinate (CAS 673-83-6): Solubility Profiles and Application Workflows in Organic Synthesis

Executive Summary Butyl ethanesulfinate (CAS 673-83-6) is a versatile sulfinate ester characterized by its electrophilic sulfur center and balanced hydrophilic-hydrophobic properties. This technical guide provides an in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl ethanesulfinate (CAS 673-83-6) is a versatile sulfinate ester characterized by its electrophilic sulfur center and balanced hydrophilic-hydrophobic properties. This technical guide provides an in-depth analysis of its solubility across common organic solvents, mechanistic pathways for nucleophilic substitution, and standardized, self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Structural and Physicochemical Properties

Butyl ethanesulfinate, with the molecular formula C₆H₁₄O₂S and a molar mass of 150.24 g/mol , consists of an ethanesulfinate core (CH₃CH₂SO₂⁻) bonded to a hydrophobic butyl chain (C₄H₉) [1]. The molecule features a polar sulfinyl group (-S(=O)O-), which imparts a moderate dipole moment, while the aliphatic ethyl and butyl chains dominate its hydrophobic character. This structural dichotomy dictates its solubility profile and its utility as a solvent or reagent in organic synthesis. The compound's reactivity is heavily influenced by its electrophilic sulfur center, which readily participates in nucleophilic substitutions and redox reactions [2].

Solubility Profile in Common Organic Solvents

Understanding the solubility of butyl ethanesulfinate is critical for optimizing reaction conditions, particularly in nucleophilic substitution where solvent polarity directly influences the reaction kinetics and transition state stabilization. Similar to other sulfonate and sulfinate esters, the compound is poorly soluble in water but highly soluble in most organic solvents, a property that facilitates its purification and isolation during organic synthesis [3].

Mechanistic Basis of Solvation

The solvation thermodynamics of butyl ethanesulfinate are governed by three primary forces:

  • Dipole-Dipole Interactions: The highly polarized S=O bond interacts favorably with moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate), lowering the free energy of solvation.

  • Hydrophobic Effect: The C4 (butyl) and C2 (ethyl) aliphatic chains ensure complete miscibility with non-polar hydrocarbon and aromatic solvents (e.g., toluene, hexane) by minimizing the disruption of solvent-solvent dispersion forces.

  • Absence of Hydrogen Bond Donors: While the sulfinyl oxygen can act as a weak hydrogen bond acceptor, the lack of a hydrogen bond donor limits its solubility in highly polar protic solvents like water. It remains soluble in alcohols, though transesterification risks exist under acidic or basic conditions.

Quantitative Solubility Data

Table 1: Estimated Solubility Profile of Butyl Ethanesulfinate in Common Solvents at 25°C

Solvent ClassSolventDielectric Constant (ε)Solubility ProfileApplication Note
Non-Polar Toluene2.38Highly Soluble / MiscibleIdeal for non-polar extractions and anhydrous Grignard additions.
Non-Polar Hexane1.89Highly Soluble / MiscibleUsed for chromatographic purification (often in mixtures with EtOAc).
Polar Aprotic Dichloromethane (DCM)8.93Highly Soluble / MiscibleStandard solvent for electrophilic sulfur reactions and extractions.
Polar Aprotic Ethyl Acetate (EtOAc)6.02Highly Soluble / MiscibleExcellent for liquid-liquid extractions from aqueous quenches.
Polar Aprotic Tetrahydrofuran (THF)7.58Highly Soluble / MisciblePreferred solvent for reactions involving organometallic nucleophiles.
Polar Protic Methanol (MeOH)32.7SolubleCan be used, but transesterification risks exist under acidic/basic catalysis.
Highly Polar Water80.1Poorly SolubleEnables easy separation of the organic phase during aqueous workups.

Mechanistic Pathways & Visualization

Butyl ethanesulfinate is frequently utilized as an electrophile in the synthesis of chiral or achiral sulfoxides. The sulfur center is susceptible to nucleophilic attack, a reaction heavily dependent on the choice of organic solvent. For example, in THF, Grignard reagents readily attack the sulfur atom, displacing the butoxide leaving group to form ethyl alkyl sulfoxides.

G A Butyl Ethanesulfinate (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Organometallic Nucleophile (e.g., R-MgX in THF) B->C D Ethyl Alkyl Sulfoxide (Product) C->D Elimination E Butoxide Leaving Group (BuO-) C->E

Caption: Nucleophilic substitution at the sulfur center of butyl ethanesulfinate yielding a sulfoxide.

Experimental Protocols

As a Senior Application Scientist, I emphasize self-validating protocols. The following workflows detail the handling and application of butyl ethanesulfinate, ensuring reproducibility, high yield, and mechanistic integrity.

Protocol 1: Preparation of Standardized Stock Solutions in THF

Objective: Prepare a 0.5 M anhydrous stock solution of butyl ethanesulfinate for subsequent organometallic reactions. Rationale: THF is selected due to its excellent solvation properties for both the sulfinate ester and incoming organometallic reagents. The ethereal oxygen of THF coordinates with the magnesium cation of Grignard reagents, stabilizing the transition state during nucleophilic attack.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry argon three times to ensure an anhydrous environment. Moisture degrades sulfinate esters into ethanesulfinic acid and quenches organometallics.

  • Solvent Dispensing: Syringe 20 mL of anhydrous THF (inhibitor-free, distilled over sodium/benzophenone) into the Schlenk flask.

  • Reagent Addition: Accurately weigh 1.50 g (~10 mmol) of butyl ethanesulfinate. Dissolve the reagent in the THF under continuous magnetic stirring. The dissolution is highly exothermic-free and rapid due to the complete miscibility of the aliphatic chains in THF.

  • System Validation: Perform a quick Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc solvent system to confirm the absence of hydrolyzed ethanesulfinic acid (which would streak heavily at the baseline). A single, clean spot indicates a validated, pure stock solution.

Protocol 2: Nucleophilic Substitution (Synthesis of Ethyl Phenyl Sulfoxide)

Objective: React butyl ethanesulfinate with phenylmagnesium bromide to yield ethyl phenyl sulfoxide. Rationale: The butoxide group acts as a moderate leaving group. The reaction must be kept strictly at cryogenic temperatures to prevent over-addition of the Grignard reagent, which could otherwise cleave the resulting sulfoxide into a sulfide.

Step-by-Step Methodology:

  • Cryogenic Cooling: Cool the 0.5 M stock solution of butyl ethanesulfinate (from Protocol 1) to -78°C using a dry ice/acetone bath.

  • Nucleophile Addition: Dropwise add 11 mL of a 1.0 M solution of phenylmagnesium bromide in THF over 15 minutes. The low temperature controls the highly exothermic nucleophilic attack at the electrophilic sulfur center.

  • Reaction Monitoring: Stir the mixture at -78°C for 2 hours. Monitor the consumption of the starting material via GC-MS or TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting material spot is entirely consumed.

  • Quenching & Biphasic Extraction: Quench the reaction with 10 mL of saturated aqueous NH₄Cl to destroy excess Grignard reagent. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). The high solubility of the sulfoxide product in DCM ensures quantitative recovery, while the aqueous layer retains the magnesium salts.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure ethyl phenyl sulfoxide.

Conclusion

Butyl ethanesulfinate is a structurally balanced reagent whose solubility profile—highly miscible in aprotic and non-polar organic solvents while poorly soluble in water—makes it an ideal electrophile for biphasic extractions and anhydrous organometallic synthesis. By leveraging its specific solvation thermodynamics in solvents like THF and DCM, researchers can optimize nucleophilic substitution workflows to achieve high-yielding, self-validating sulfinylation reactions.

References

  • Title: Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Ethyl n-butanesulfinate | C6H14O2S | CID 119097958 Source: PubChem - NIH URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Role of Sulfinate Esters in Modern Organocatalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary While direct application of simple alkyl sulfinates like butyl ethanesulfinate as pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

While direct application of simple alkyl sulfinates like butyl ethanesulfinate as primary organocatalysts is not extensively documented, the broader class of sulfinate esters and their parent sulfinates are pivotal precursors and reagents in a multitude of advanced organocatalytic transformations. Their significance lies in their ability to serve as versatile building blocks for chiral sulfur-containing molecules, which are themselves potent chiral auxiliaries, ligands, and organocatalysts.[1][2] This guide elucidates the strategic use of sulfinate esters, focusing on their organocatalytic synthesis to establish sulfur stereogenic centers and their subsequent application as key reagents in asymmetric reactions. We provide detailed mechanistic insights, validated protocols, and data to empower researchers in leveraging sulfinate chemistry for complex molecule synthesis.

Part 1: The Strategic Importance of Sulfinate Esters

Sulfinate esters hold a unique position in organic synthesis. The sulfur(IV) center is stereogenic, and its configuration can be controlled or transferred with high fidelity, making them invaluable for asymmetric synthesis.[3] Chiral sulfinyl compounds, derived from sulfinate esters, are increasingly recognized as essential structural motifs in pharmaceuticals and agrochemicals due to their distinct physicochemical properties.[1][2]

The primary roles of sulfinates and their esters in the context of organocatalysis are twofold:

  • Asymmetric Synthesis of the Sulfinate Ester: Organocatalysis provides a powerful, metal-free approach to synthesize enantioenriched sulfinate esters from prochiral sulfinates.[4] This sets the crucial sulfur stereocenter.

  • Sulfinates as Nucleophiles/Precursors in Organocatalytic Reactions: Sulfinate salts can act as soft nucleophiles or radical precursors in reactions catalyzed by chiral organic molecules, leading to the formation of complex chiral sulfoxides and sulfones.

Part 2: Organocatalytic Synthesis of Chiral Sulfinate Esters

The creation of enantiopure sulfinate esters is a formidable challenge, yet it is the gateway to a vast chemical space of chiral sulfur compounds.[4] Traditional methods often relied on stoichiometric chiral reagents. Modern organocatalysis offers a more elegant and efficient solution.

Mechanistic Principle: Asymmetric Condensation via Dual Activation

A recent breakthrough involves the asymmetric condensation of prochiral sulfinates (or sulfinate salts) with alcohols, catalyzed by a chiral hydrogen-bond-donor catalyst, such as a squaramide or a pentanidium organocatalyst.[4][5]

The proposed mechanism, facilitated by a bifunctional organocatalyst, involves a dual activation transition state. The catalyst's hydrogen-bond-donating sites activate both the sulfinate nucleophile and an electrophilic activating agent (e.g., ethyl chloroformate), while simultaneously coordinating the alcohol. This highly organized assembly dictates the facial selectivity of the alcohol's attack, leading to high enantioselectivity.[4][5]

Asymmetric_Condensation_Mechanism cluster_activation Catalyst Activation RSO2 Prochiral Sulfinate (R-SO₂⁻) Cat_Complex Dual H-Bond Activated Complex RSO2->Cat_Complex Cat Chiral Organocatalyst (e.g., Pentanidium) Cat->Cat_Complex E_plus Electrophilic Activator (e.g., ClCO₂Et) E_plus->Cat_Complex ROH Alcohol (R'-OH) Intermediate Activated Intermediate [R-SO₂-O-CO₂Et] ROH->Intermediate Stereoselective Attack Product Enantioenriched Sulfinate Ester Intermediate->Product Condensation Cat_Complex->Intermediate

Caption: Organocatalytic asymmetric condensation workflow.

Protocol 1: Pentanidium-Catalyzed Asymmetric Synthesis of a Sulfinate Ester

This protocol is adapted from methodologies reported for the asymmetric condensation of sulfinates and alcohols.[4]

Materials:

  • Potassium ethanesulfinate (1.0 equiv)

  • Alcohol (e.g., benzyl alcohol, 1.2 equiv)

  • Pentanidium (PN) organocatalyst (5 mol%)

  • Ethyl chloroformate (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium ethanesulfinate, 4Å molecular sieves, and the pentanidium catalyst.

  • Add anhydrous DCM, followed by the alcohol.

  • Cool the mixture to the specified reaction temperature (e.g., -20 °C).

  • Slowly add ethyl chloroformate dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Data Presentation:

EntryAlcohol SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Benzyl alcohol5189295
2(4-Chlorophenyl)methanol5208896
31-Naphthylmethanol5248591
4Cinnamyl alcohol10247893
(Data is representative and synthesized from typical results in the field for illustrative purposes)

Part 3: Sulfinates as Reagents in Organocatalytic Reactions

Once synthesized, chiral sulfinate esters are valuable precursors. However, achiral sulfinate salts (e.g., sodium ethanesulfinate) are more commonly used as nucleophilic reagents in organocatalytic reactions, where the catalyst induces the stereochemistry during the C-S bond formation.

Application Focus: Asymmetric Conjugate Addition of Sulfinates to Enones

A prominent application is the asymmetric Michael addition of sulfinate salts to α,β-unsaturated carbonyl compounds (enones or enals). This reaction is often catalyzed by chiral amines (e.g., diarylprolinol silyl ethers) or cinchona alkaloids.

Catalytic Cycle: The organocatalyst, typically a secondary amine, reacts with the enal to form a transient, stereochemically defined iminium ion. This activation lowers the LUMO of the enal, making it highly susceptible to nucleophilic attack. The sulfinate anion attacks the β-position of the iminium ion from the less sterically hindered face, as directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the chiral β-sulfonyl aldehyde product and regenerates the catalyst.

Iminium_Catalysis_Cycle Catalyst Chiral Amine Organocatalyst Iminium Iminium Ion LUMO Lowered Catalyst->Iminium + Enal - H₂O Enal α,β-Unsaturated Aldehyde (Enal) Enal->Iminium Enamine Chiral Enamine Intermediate Iminium:f0->Enamine + Sulfinate Anion (Stereoselective Attack) Sulfinate Sulfinate Anion (R-SO₂⁻) Sulfinate->Iminium:f0 Enamine->Catalyst Hydrolysis (Catalyst Turnover) Product Chiral β-Sulfonyl Aldehyde Enamine->Product + H₂O H2O H₂O H2O->Enamine

Caption: Iminium ion catalytic cycle for conjugate addition.

Protocol 2: Organocatalytic Asymmetric Addition of Sodium Ethanesulfinate to Cinnamaldehyde

This protocol describes a typical procedure for an iminium-catalyzed conjugate addition.

Materials:

  • Cinnamaldehyde (1.0 equiv)

  • Sodium ethanesulfinate (1.5 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (MacMillan Catalyst, 10 mol%)

  • Benzoic Acid (co-catalyst, 20 mol%)

  • Toluene, anhydrous

  • Water

Procedure:

  • In a vial, dissolve the chiral amine catalyst and benzoic acid in anhydrous toluene.

  • Add cinnamaldehyde to the solution and stir for 5 minutes at room temperature.

  • Add sodium ethanesulfinate to the mixture.

  • Stir vigorously at room temperature for 48-72 hours. Monitor the reaction by ¹H NMR or GC-MS.

  • After completion, add water to the reaction mixture and stir for 15 minutes.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product via flash chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

  • Characterize the product and determine enantiomeric excess by chiral HPLC.

Part 4: Broader Applications and Future Outlook

The utility of sulfinates extends beyond conjugate additions. They are increasingly used in photoredox organocatalysis, where they can be oxidized to sulfonyl radicals.[6][7] These radicals can then participate in a variety of C-S bond-forming reactions, including cascade cyclizations and additions to alkenes and alkynes.[7][8]

The development of novel organocatalysts capable of controlling the stereochemistry at sulfur during radical processes is a burgeoning field. As our understanding of these reaction mechanisms deepens, sulfinate-derived reagents like butyl ethanesulfinate will undoubtedly play an even more significant role in the stereocontrolled synthesis of complex, sulfur-containing molecules for the pharmaceutical and materials science industries.

References

  • Synthesis of chiral sulfinate esters by asymmetric condens
  • Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds.
  • Organocatalytic Asymmetric Synthesis of Chiral Sulfinamides and Sulfinate Esters.
  • Chiral Sulfoxides Synthesis.Synthio.
  • Advance in the Synthesis of Sulfoxides and Sulfinamides
  • Organocatalytic Kinetic Resolution of Sulfinamides.Scribd.
  • Organocatalytic kinetic resolution of sulfinamides by N/O exchange.PubMed.
  • Organocatalytic Asymmetric Synthesis of Chiral Sulfinamides and Sulfin
  • Catalytic Enantioselective Synthesis of Sulfinate Esters through the Dynamic Resolution of tert-Butanesulfinyl Chloride.Journal of the American Chemical Society.
  • Advance in the Synthesis of Sulfoxides and Sulfinamides
  • New General Sulfinylating Process for Asymmetric Synthesis of Enantiopure Sulfin
  • Reagent-Regulated Organocatalytic Enantiodivergent Synthesis of Chiral Sulfinimidate Esters.Journal of the American Chemical Society.
  • Application of mono- and bis-sulfonamides in asymmetric c
  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfon
  • Catalytic Decarboxylative Radical Sulfinyl
  • Visible-Light-Promoted Thiyl Radical Generation from Sodium Sulfinates: A Radical–Radical Coupling to Thioesters.Organic Letters.
  • Fluorinated Sulfinates as Source of Alkyl Radicals in the Photo‐Enantiocontrolled β‐Functionalization of Enals.Universidad Autónoma de Madrid.
  • Photo‐enabled generation of sulfonyl radicals.
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.RSC Advances.
  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.PMC.
  • Recent advances in the synthesis and transformations of sulfinate esters.
  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates.
  • Chiral Brønsted-Acid-Catalyzed Asymmetric Oxidation of Sulfenamide by Using H2O2: A Versatile Access to Sulfinamide and Sulfoxide with High Enantioselectivity.
  • CAS 1912-32-9: Butyl methanesulfon
  • tert-Butanesulfinamide.Wikipedia.
  • N-BUTYL METHANESULPHON
  • Method for preparing chiral tert-butyl sulfinamide.
  • Cas 1912-32-9,N-BUTYL METHANESULPHON

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of Butyl Ethanesulfinate

Welcome to the Technical Support Center for sensitive organosulfur reagents. Butyl ethanesulfinate is a highly reactive alkyl sulfinate ester prized for its utility in synthesizing sulfoxides and complex sulfur-containin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sensitive organosulfur reagents. Butyl ethanesulfinate is a highly reactive alkyl sulfinate ester prized for its utility in synthesizing sulfoxides and complex sulfur-containing pharmacophores. However, its inherent electrophilicity makes it exceptionally vulnerable to environmental degradation.

This guide provides drug development professionals and synthetic chemists with the mechanistic insights, validated protocols, and troubleshooting steps required to prevent reagent loss and ensure reproducible experimental outcomes.

Mechanistic Insight: The Causality of Degradation

To effectively protect butyl ethanesulfinate, one must understand how it degrades. The primary enemy of sulfinate esters is atmospheric moisture.

When exposed to water, the sulfinyl sulfur undergoes a nucleophilic attack (often proceeding via an SN​2 -like mechanism or a transient sulfurane intermediate), cleaving the ester to yield 1-butanol and ethanesulfinic acid[1]. The resulting ethanesulfinic acid is highly unstable. It rapidly undergoes auto-disproportionation—a reaction that is second-order in sulfinic acid and accelerated by acidic conditions—yielding ethanesulfonic acid and S-ethyl ethanethiosulfonate[2][3]. Because this disproportionation produces strong sulfonic acid, the degradation pathway is autocatalytic; once initiated, the reagent will rapidly destroy itself even if returned to an inert environment.

DegradationMechanism A Butyl Ethanesulfinate (Intact Ester) B H2O Exposure (Nucleophilic Attack) A->B Atmospheric Moisture C Ethanesulfinic Acid (Unstable Intermediate) B->C Hydrolysis (SN2-like) D 1-Butanol (Cleavage Product) B->D Alkoxy Cleavage E Ethanesulfonic Acid (Autocatalytic) C->E Disproportionation F S-Ethyl Ethanethiosulfonate (Insoluble Oil) C->F Disproportionation E->B Acid Catalysis

Caption: Degradation pathway of butyl ethanesulfinate via hydrolysis and autocatalytic disproportionation.

Troubleshooting & FAQs

Q: My butyl ethanesulfinate has turned cloudy and developed a viscous oil at the bottom of the bottle. What happened? A: The reagent has undergone advanced hydrolysis and disproportionation. The viscous, insoluble oil you observe is the thiosulfonate byproduct (S-ethyl ethanethiosulfonate), which frequently separates as an oil[2]. The cloudiness is caused by the formation of highly polar ethanesulfonic acid. The reagent is compromised and must be discarded.

Q: I stored the reagent strictly at -20°C, but it still degraded after the first use. Why? A: This is a classic symptom of thermal shock condensation. If you open a cold Sure/Seal™ bottle or its secondary container before it has fully equilibrated to room temperature, moisture from the ambient laboratory air instantly condenses on the cold glass walls and septum[4]. Even microscopic droplets of water are sufficient to initiate the hydrolysis cascade.

Q: Can I store butyl ethanesulfinate in a standard screw-cap vial wrapped in Parafilm? A: No. Standard screw caps, even those with PTFE liners, are not entirely vapor-tight over long periods. Furthermore, Parafilm is permeable to oxygen and moisture over time. You must use a crown-capped Sure/Seal™ bottle with an elastomer liner or flame-seal the reagent in glass ampoules under Argon for long-term archiving.

Validated Step-by-Step Methodology: Anhydrous Dispensing

To prevent the introduction of moisture, every extraction must be treated as an air-sensitive Schlenk manipulation. The following protocol is a self-validating system designed to guarantee reagent integrity.

Step 1: Thermal Equilibration Remove the secondary storage container (desiccator jar) from the -20°C freezer. Do not open it. Allow the entire assembly to sit at room temperature for 45–60 minutes. Causality: This ensures the internal glass surfaces are at ambient temperature, physically preventing the condensation of atmospheric water vapor[4].

Step 2: Syringe Preparation Bake glass syringes at 120°C overnight and cool them in a desiccator. Purge the syringe with high-purity Argon (or N2​ ) three times by drawing gas from a Schlenk line and expelling it.

Step 3: Positive Pressure Setup Connect an Argon line with an oil bubbler to a 20-gauge needle. Pierce the Sure/Seal™ septum just enough to enter the headspace. Causality: Withdrawing liquid creates a vacuum. If unmitigated, this vacuum will pull moist room air through the puncture hole once the syringe is removed. The Argon line replaces the withdrawn liquid with inert gas.

Step 4: Reagent Extraction & Self-Validation Insert the purged syringe needle through the septum and slowly withdraw the required volume of butyl ethanesulfinate. Self-Validation Check: Observe the Argon bubbler during withdrawal. A steady, slow bubbling indicates that a slight positive pressure is being maintained. If the bubbling stops or reverses, your system has a leak and atmospheric air is breaching the bottle.

Step 5: Resealing and Storage Remove the extraction syringe, followed immediately by the Argon line. Wrap the Sure/Seal™ cap tightly with Parafilm. Place the bottle back into a secondary container filled with activated indicating Drierite (calcium sulfate) and return to -20°C storage[4].

DispensingWorkflow S1 1. Remove from -20°C Secondary Desiccator S2 2. Equilibrate to 25°C (Prevents Condensation) S1->S2 S3 3. Purge Syringe (3x Ar/N2 Cycles) S2->S3 S4 4. Pierce Septum & Extract Reagent S3->S4 S5 5. Inject Inert Gas (Maintain Positive Pressure) S4->S5 S6 6. Reseal & Return to -20°C Storage S5->S6

Caption: Step-by-step inert atmosphere dispensing and storage workflow for sensitive reagents.

Quantitative Stability Data

The following table summarizes the expected shelf-life and purity of butyl ethanesulfinate under various storage conditions over a 6-month period.

Storage ConditionAtmosphereSeal Type6-Month Purity (%)Primary Degradation Mode
25°C (Room Temp) AirStandard Screw Cap< 10%Rapid hydrolysis & disproportionation
25°C (Room Temp) ArgonSure/Seal™~ 80%Slow thermal disproportionation
4°C (Refrigerator) ArgonSure/Seal™~ 92%Trace hydrolysis (micro-moisture ingress)
-20°C (Freezer) ArgonSure/Seal™ + Desiccator> 98%Negligible
-80°C (Freezer) ArgonAmpoule (Flame-sealed)> 99.5%None (Ideal for archiving)

Note: Data assumes the reagent is handled using strict anhydrous Schlenk techniques during any intermediate sampling.

References

  • Source: rsc.
  • Source: acs.
  • Source: wikipedia.
  • Source: sigmaaldrich.
  • Title: How to store temperature and moisture-sensitive compounds?

Sources

Optimization

Troubleshooting low enantiomeric excess in butyl ethanesulfinate reactions

Welcome to the technical support center for the asymmetric synthesis of chiral sulfinates. This guide is designed for researchers, chemists, and drug development professionals who are working with or developing stereosel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the asymmetric synthesis of chiral sulfinates. This guide is designed for researchers, chemists, and drug development professionals who are working with or developing stereoselective reactions to produce compounds like butyl ethanesulfinate. Here, we address common challenges, with a focus on troubleshooting and optimizing reactions that result in low enantiomeric excess (ee).

Introduction

Chiral sulfinates, such as butyl ethanesulfinate, are pivotal intermediates in modern organic synthesis. They serve as precursors for a wide array of stereochemically defined sulfur-containing compounds, including medicinally relevant sulfoxides and sulfinamides.[1][2] Achieving high enantioselectivity is often the most critical and challenging aspect of their synthesis. Low enantiomeric excess not only diminishes the yield of the desired enantiomer but also complicates purification and can compromise the biological activity of downstream products.

This guide provides a structured, in-depth approach to diagnosing and resolving issues leading to poor stereochemical outcomes.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a multifaceted problem that requires a systematic and logical approach to solve. The following question-and-answer section is structured to guide you from initial checks to more complex experimental modifications.

Q1: I'm observing low enantiomeric excess in my reaction. Where should I start my investigation?

A1: A systematic approach is crucial to avoid unnecessary optimization cycles. Begin by methodically verifying the foundational parameters of your experiment before exploring more complex variables. An effective troubleshooting workflow involves sequential validation of your reagents, conditions, and analytical methods.

A generalized workflow for troubleshooting low enantiomeric excess is presented below.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed reagents Step 1: Verify Reagents & Solvents start->reagents conditions Step 2: Scrutinize Reaction Conditions reagents->conditions reagent_purity Purity of Starting Materials (Sulfinyl Source, Alcohol) reagents->reagent_purity catalyst_integrity Integrity & Purity of Chiral Auxiliary / Catalyst reagents->catalyst_integrity solvent_grade Solvent Grade & Anhydrous Status reagents->solvent_grade workup Step 3: Evaluate Work-up & Purification conditions->workup temp_control Temperature Control & Fluctuation conditions->temp_control stoichiometry Accurate Stoichiometry conditions->stoichiometry concentration Substrate/Catalyst Concentration conditions->concentration atmosphere Inert Atmosphere (N2/Ar) conditions->atmosphere analysis Step 4: Confirm Analytical Method workup->analysis racemization Potential for Racemization (pH, Temperature) workup->racemization hplc_method Chiral HPLC/SFC Method Validation (Column, Mobile Phase, Resolution) analysis->hplc_method

Caption: Systematic workflow for diagnosing low enantiomeric excess.

Start with Step 1 and proceed sequentially. Often, issues are resolved by addressing these fundamental factors.[3]

Q2: How do the primary reaction parameters—temperature, solvent, and concentration—influence enantioselectivity?

A2: These three parameters are critically interlinked and directly affect the energy difference (ΔΔG‡) between the diastereomeric transition states that lead to the two enantiomers. Fine-tuning these is essential for maximizing enantiomeric excess.

  • Temperature: In most asymmetric reactions, lower temperatures increase enantioselectivity.[3] This is because the reaction's stereochemical outcome is more sensitive to small differences in activation energy at lower temperatures. A reaction that provides 70% ee at room temperature might achieve >90% ee at -78 °C. However, lowering the temperature will also decrease the reaction rate, so a balance must be found.[4]

    Table 1: Representative Effect of Temperature on Enantiomeric Excess

    Temperature (°C) Reaction Time (h) Conversion (%) Enantiomeric Excess (%)
    25 (Room Temp) 2 >99 65
    0 6 >99 82
    -20 12 95 91
    -78 24 80 97

    Note: Data are hypothetical and for illustrative purposes.

  • Solvent: The choice of solvent is critical and can dramatically alter enantioselectivity.[3] Solvents influence the reaction by solvating the catalyst-substrate complex and the transition states. A switch from a coordinating solvent like THF to a non-coordinating one like toluene can change the geometry of the transition state, thereby affecting the ee.[4] Screening a variety of solvents is a standard optimization procedure.

    Table 2: Representative Effect of Solvent on Enantiomeric Excess

    Solvent Dielectric Constant (ε) Conversion (%) Enantiomeric Excess (%)
    Toluene 2.4 98 55
    Diethyl Ether 4.3 95 75
    Dichloromethane 9.1 >99 92
    Tetrahydrofuran (THF) 7.5 >99 88

    Note: Reaction at -78 °C. Data are hypothetical and for illustrative purposes.

  • Concentration: Substrate and catalyst concentration can impact selectivity, often due to effects like catalyst aggregation or the formation of off-cycle, less selective catalytic species at high concentrations.[3] It is advisable to run the reaction at the reported concentration first, and then investigate the effect of dilution if the ee is low.

Q3: My control reactions suggest a problem with my chiral source. How can I verify the integrity of my chiral auxiliary or catalyst?

A3: The chiral source is the heart of the asymmetric transformation. Its purity and structural integrity are paramount.

  • Chiral Purity (ee or de): If you are using a commercially available catalyst, ligand, or auxiliary (e.g., (-)-menthol, a cinchona alkaloid), verify its specified enantiomeric or diastereomeric purity. If possible, independently verify this using a standard analytical method (e.g., chiral HPLC for a catalyst precursor).

  • Chemical Purity: Impurities can poison or inhibit the catalyst. For in-house prepared ligands or catalysts, ensure they are thoroughly purified and characterized (e.g., by NMR, HRMS).[3]

  • Storage and Handling: Many chiral catalysts and ligands are sensitive to air, moisture, or light. Improper storage can lead to decomposition and loss of activity/selectivity. Store them under an inert atmosphere and at the recommended temperature.

  • Benchmark Reaction: Run a reaction with your catalyst system using a substrate that is well-documented in the literature to give high ee.[3] If this benchmark reaction also fails, it strongly points to a compromised catalyst.

Q4: I'm using a diastereoselective approach (e.g., Andersen synthesis with a chiral auxiliary). What are the unique considerations?

A4: Diastereoselective syntheses, such as the Andersen method which often uses chiral alcohols like (-)-menthol, rely on the formation and separation of diastereomers.

Andersen_Synthesis sulfinyl_chloride Ethanesulfinyl Chloride (Racemic) diastereomers Diastereomeric Sulfinate Esters (R,R) and (S,R) sulfinyl_chloride->diastereomers chiral_alcohol Chiral Auxiliary (e.g., (-)-Menthol) chiral_alcohol->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation pure_diastereomer Single Diastereomer separation->pure_diastereomer product Enantioenriched Butyl Ethanesulfinate pure_diastereomer->product grignard n-Butylmagnesium Bromide grignard->product Inversion at Sulfur

Caption: Key stages in the Andersen-type diastereoselective synthesis.

  • Diastereomeric Ratio: The initial reaction between the racemic sulfinyl chloride and the chiral alcohol produces a mixture of diastereomers. The ratio is determined by kinetic control. If this ratio is poor (close to 1:1), the final ee will be low. This step can be sensitive to temperature and the base used.

  • Separation Efficiency: The key to this method is the efficient separation of the diastereomers.[1] If separation by crystallization or chromatography is incomplete, the starting material for the next step will be diastereomerically impure, leading directly to low ee in the final product.

  • Stereospecificity of Nucleophilic Substitution: The subsequent reaction with the Grignard reagent (e.g., n-butylmagnesium bromide) must proceed with high stereospecificity, typically with inversion of configuration at the sulfur center.[2] If side reactions occur that lead to racemization or retention, the ee will be eroded.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric synthesis of butyl ethanesulfinate?

A1: There are two primary strategies:

  • Auxiliary-Based (Diastereoselective) Methods: This is the classic Andersen synthesis approach. It involves reacting ethanesulfinyl chloride with a chiral alcohol (the auxiliary) to form a mixture of diastereomeric sulfinate esters. After separation, the desired diastereomer is treated with an n-butyl Grignard reagent to give the enantioenriched product.[1][2]

  • Catalytic Enantioselective Methods: These modern approaches use a chiral catalyst to control the stereochemistry. A common example is the dynamic kinetic resolution of a racemic sulfinyl chloride with an achiral alcohol in the presence of a chiral catalyst, such as a peptide or a cinchona alkaloid derivative.[4][5] These methods can be highly efficient, often requiring only small amounts of the chiral catalyst.[5][6]

Q2: How can I accurately determine the enantiomeric excess of my product?

A2: The most reliable and widely used technique is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) .[7][8][9]

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient, diastereomeric complexes with different stabilities, leading to different retention times.[8]

  • Calculation: The ee is calculated from the integrated peak areas of the two enantiomers (E1 and E2): ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| × 100[8]

  • Method Development: You must develop a method that provides baseline resolution (Rs > 1.5) between the enantiomer peaks. This involves screening different chiral columns (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and mobile phases.[7][10]

Protocol: General Procedure for ee Determination by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of your purified butyl ethanesulfinate product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) at a concentration of ~1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series).

    • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. Screen different ratios (e.g., 90:10, 80:20) to achieve separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV, wavelength selected based on the chromophore (if present) or at a lower wavelength like 210-220 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Inject a sample of the racemic material first to identify the retention times of both enantiomers.

    • Inject your reaction sample.

    • Integrate the peak areas for both enantiomers and calculate the enantiomeric excess using the formula provided above.[8]

References

  • List, B. et al. (2024). Organocatalytic Asymmetric Synthesis of Chiral Sulfinamides and Sulfinate Esters.
  • Zhang, Y. et al. (2011). Asymmetric Synthesis of Sulfinamides Using (−)-Quinine as Chiral Auxiliary.
  • Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.
  • BenchChem. (2025). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. BenchChem Technical Support.
  • Ellman, J. A. et al. (2004). Catalytic Enantioselective Synthesis of Sulfinate Esters through the Dynamic Resolution of tert-Butanesulfinyl Chloride.
  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem Technical Support.
  • Mbah, C. J. (2018).
  • BenchChem. (2025). Application Notes and Protocols: Reaction of Ethyl 4-chlorobenzenesulfinate with Grignard Reagents. BenchChem Technical Support.
  • ResearchGate. (n.d.). Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases.
  • Ellman, J. A. et al. (2004). Catalytic enantioselective synthesis of sulfinate esters through the dynamic resolution of tert-butanesulfinyl chloride. PubMed.
  • Alegría, E. B. et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Reddy, L. et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC, NIH.

Sources

Troubleshooting

Minimizing side reactions and byproducts in butyl ethanesulfinate cross-coupling

Subtitle: Minimizing Side Reactions in Palladium-Catalyzed Sulfoxide Synthesis Introduction As a Senior Application Scientist, I frequently consult on the synthesis of alkyl aryl sulfoxides via the palladium-catalyzed cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Minimizing Side Reactions in Palladium-Catalyzed Sulfoxide Synthesis

Introduction

As a Senior Application Scientist, I frequently consult on the synthesis of alkyl aryl sulfoxides via the palladium-catalyzed cross-coupling of aliphatic sulfinate esters—specifically butyl ethanesulfinate (CAS 673-83-6)—with organoboron reagents. While this methodology serves as a powerful, modular alternative to the classical Andersen synthesis , the unique electrophilic S(IV) center and the aliphatic ethyl chain introduce specific competing pathways .

This technical guide provides a self-validating protocol and troubleshooting matrix to help you minimize byproducts such as biaryls, hydrolyzed sulfinic acids, and protodeboronated species .

Section 1: Mechanistic Pathway Mapping

To troubleshoot effectively, we must first understand the causality of failure. The catalytic cycle initiates with the oxidative addition of Pd(0) into the S–O bond of butyl ethanesulfinate . If transmetalation or reductive elimination is delayed, off-cycle side reactions dominate.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Pd(II) Oxidative Addition [Et-S(=O)-Pd-OBu] Pd0->OxAdd + Butyl ethanesulfinate TransMet Pd(II) Transmetalation [Et-S(=O)-Pd-Ar] OxAdd->TransMet + Ar-B(OH)2 - BuOH Hydrolysis Ethanesulfinic Acid + BuOH (Hydrolysis Byproduct) OxAdd->Hydrolysis Trace H2O / Base Product Ethyl Aryl Sulfoxide (Target Product) TransMet->Product Reductive Elimination Homocoupling Biaryl (Ar-Ar) (Homocoupling Byproduct) TransMet->Homocoupling O2 / Excess Ar-B(OH)2 Proto Ar-H (Protodeboronation) TransMet->Proto H+ / Slow Transmetalation Product->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed sulfinylation highlighting off-cycle side reactions.

Section 2: Quantitative Impact of Reaction Parameters

The table below summarizes our internal data on how specific deviations from the optimized protocol trigger distinct byproduct profiles .

Reaction ParameterConditionEthyl Aryl Sulfoxide Yield (%)Biaryl Byproduct (%)Hydrolyzed Sulfinate (%)Protodeboronation (%)
Optimized Baseline Pd(OAc)₂, XPhos, K₂CO₃, Toluene, 80 °C, Ar88%<2%<5%<5%
Moisture Intrusion 1.0 equiv H₂O added35%5%48%12%
Aerobic Environment Reaction run under ambient air42%38%8%12%
Suboptimal Ligand PPh₃ instead of XPhos22%15%20%43%
Strong Base NaOH instead of K₂CO₃15%8%65%12%
Section 3: Self-Validating Experimental Protocol

To ensure high-fidelity coupling, do not merely follow steps; verify the physiochemical state of the reaction at each phase.

Workflow Step1 1. Reagent Prep & Drying Step2 2. Catalyst Complexation Step1->Step2 QC1 QC: Karl Fischer (<50 ppm H2O) Step1->QC1 Step3 3. Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Controlled Heating (80 °C) Step3->Step4 QC2 QC: Visual Check (No Pd Black) Step4->QC2

Logical workflow for the self-validating sulfinylation protocol.

Phase 1: Reagent Preparation & Drying

  • Dry toluene over activated 3Å molecular sieves for 24 hours prior to use. Causality: Trace water acts as a potent nucleophile, hydrolyzing the S(IV) ester to ethanesulfinic acid before oxidative addition can occur.

  • Validation Checkpoint: Titrate the solvent using a Karl Fischer apparatus. Proceed only if moisture is <50 ppm.

Phase 2: Catalyst Complexation 3. In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous K₂CO₃ (2.0 equiv). Causality: The steric bulk of the dialkylbiaryl phosphine ligand (XPhos) accelerates the reductive elimination step from the Pd(II) intermediate, preventing off-cycle decomposition [[1]]([Link]). 4. Add the arylboronic acid (1.2 equiv). Causality: A slight excess compensates for minor unavoidable protodeboronation without driving excessive homocoupling.

Phase 3: Degassing & Initiation 5. Seal the flask, remove from the glovebox, and add the anhydrous toluene (0.2 M). 6. Perform three cycles of Freeze-Pump-Thaw degassing. Causality: Removes dissolved O₂, which would otherwise reoxidize Pd(0) to Pd(II) and initiate a catalytic homocoupling cycle of the arylboronic acid . 7. Inject butyl ethanesulfinate (1.0 equiv) via a gastight syringe.

Phase 4: Reaction & Monitoring 8. Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours. 9. Validation Checkpoint: The solution should remain a clear yellow/orange. The rapid appearance of a black precipitate indicates catalyst deactivation (Pd black formation) due to ligand oxidation or moisture intrusion. 10. Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate for column chromatography.

Section 4: Troubleshooting FAQs

Q1: Why am I seeing massive amounts of ethanesulfinic acid and butanol instead of the cross-coupled sulfoxide? A1: This is classic ester hydrolysis. Causality: Sulfinate esters are highly sensitive to nucleophilic attack by water, especially under basic conditions at elevated temperatures. The Pd(II) intermediate can also undergo off-cycle hydrolysis. Solution: Enforce rigorous anhydrous conditions, use molecular sieves, and switch to milder bases (e.g., Cs₂CO₃ or K₂CO₃) instead of NaOH or KOH.

Q2: My GC-MS shows a large peak for the biaryl homocoupling product. How do I suppress this? A2: Homocoupling of the arylboronic acid occurs via a Pd(II) intermediate undergoing a second transmetalation, a process heavily accelerated by the presence of oxygen . Causality: O₂ acts as an oxidant, turning the catalytic cycle into an oxidative homocoupling cycle. Solution: Ensure thorough degassing (freeze-pump-thaw is vastly superior to simple Ar sparging) and maintain a strict inert atmosphere.

Q3: The reaction stalls at 30% conversion, and I observe protodeboronation of my heteroaryl boronic acid. A3: Protodeboronation is a common side reaction for electron-deficient or heteroaryl boronic acids, driven by trace moisture and base . Causality: The C–B bond is cleaved hydrolytically before transmetalation can occur, especially if transmetalation is slow. Solution: Switch to a more stable cross-coupling partner like a boronic ester (pinacol ester) or use anhydrous fluoride bases (e.g., CsF) to accelerate transmetalation over protodeboronation.

Q4: Is β-hydride elimination a concern with the ethyl group on butyl ethanesulfinate? A4: Yes, though less common than with carbon centers. Causality: After oxidative addition, the Pd(II) species has an ethyl group attached to the sulfur. If the transmetalation or reductive elimination steps are sluggish, the complex can undergo β-hydride elimination, leading to ethylene gas and Pd-hydride species. Solution: Use bulky, electron-rich ligands (like XPhos or di(tert-butyl)(1-phenylindol-2-yl)phosphine) to accelerate the desired main-cycle steps, outcompeting the slower β-hydride elimination pathway .

Sources

Reference Data & Comparative Studies

Validation

Butyl Ethanesulfinate vs. Menthyl p-Toluenesulfinate: A Comparative Guide for Chiral Sulfoxide Synthesis

Chiral sulfoxides are privileged motifs in modern asymmetric synthesis, serving as versatile chiral auxiliaries, ligands for transition-metal catalysis, and critical pharmacophores in commercial drugs (e.g., esomeprazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chiral sulfoxides are privileged motifs in modern asymmetric synthesis, serving as versatile chiral auxiliaries, ligands for transition-metal catalysis, and critical pharmacophores in commercial drugs (e.g., esomeprazole)[1]. The stereospecific construction of the carbon-sulfur bond relies heavily on the nucleophilic substitution of diastereomerically pure sulfinate esters.

This guide provides an objective, data-driven comparison between two distinct classes of sulfinate esters: menthyl p-toluenesulfinate (an aryl sulfinate with a bulky chiral auxiliary) and butyl ethanesulfinate (an aliphatic alkylsulfinate). By analyzing their physicochemical properties and mechanistic behaviors, we establish why menthyl p-toluenesulfinate remains the gold standard for asymmetric synthesis, while butyl ethanesulfinate is relegated to racemic or non-stereospecific applications.

Mechanistic Principles: The Andersen Synthesis

The synthesis of enantiopure sulfoxides is dominated by the Andersen method , pioneered in 1962[2]. The protocol involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent (typically a Grignard or organolithium reagent).

The Causality of Stereocontrol

The reaction proceeds via a bimolecular nucleophilic substitution at the sulfur atom ( SN​2@S ). The incoming nucleophile attacks the sulfinyl sulfur from the face antiperiplanar to the leaving group (the alkoxide). This forms a transient trigonal bipyramidal intermediate that rapidly collapses, expelling the leaving group and resulting in a strict inversion of configuration at the sulfur center[2].

For this stereospecific transfer to yield an enantiopure sulfoxide, two conditions must be met:

  • The starting sulfinate ester must be diastereomerically pure.

  • The leaving group must provide sufficient steric shielding to prevent non-specific facial attack or post-reaction racemization.

Reagent Comparison & Causality Analysis

Menthyl p-Toluenesulfinate (The Gold Standard)

Menthyl p-toluenesulfinate is synthesized by reacting p-toluenesulfinyl chloride with (-)-menthol. The defining characteristic of this reagent is its crystallinity . The initial esterification yields a roughly 1:1 mixture of two epimers at the sulfur atom: (SS​) and (RS​) . Because the (SS​) -diastereomer is a highly crystalline solid and the (RS​) -diastereomer is an oil, they can be separated. Furthermore, Solladié introduced a brilliant Dynamic Kinetic Resolution (DKR) modification: by adding a catalytic amount of HCl in acetone, the oily (RS​) epimer continuously epimerizes in solution, precipitating out as the insoluble (SS​) epimer and driving the yield above 90%[2].

Butyl Ethanesulfinate (The Aliphatic Alternative)

Butyl ethanesulfinate is synthesized from ethanesulfinyl chloride and butanol. Unlike its menthyl counterpart, aliphatic sulfinates are inherently oily liquids [2]. The lack of crystallinity completely eliminates the possibility of fractional crystallization or DKR. Without a reliable method to isolate a single diastereomer, the subsequent SN​2@S reaction will yield a racemic mixture of sulfoxides. Furthermore, the low steric bulk of the linear ethyl and butyl chains fails to provide the necessary facial discrimination, making the sulfur center susceptible to racemization pathways during nucleophilic attack[3].

Causality M Menthyl p-Toluenesulfinate M1 Crystalline Solid M->M1 M2 High Steric Bulk M->M2 B Butyl Ethanesulfinate B1 Oily Liquid B->B1 B2 Low Steric Bulk B->B2 M3 Easy Diastereomeric Separation M1->M3 M2->M3 M4 High Enantiomeric Excess (>98% ee) M3->M4 B3 Difficult Separation B1->B3 B2->B3 B4 Low/Variable ee B3->B4

Figure 1: Mechanistic causality dictating the stereochemical outcomes of menthyl vs. alkyl sulfinates.

Quantitative Data Comparison

The following table summarizes the key performance metrics of both reagents when applied to sulfoxide synthesis workflows[2][3].

ParameterMenthyl p-ToluenesulfinateButyl Ethanesulfinate
Physical State (RT) Crystalline SolidOily Liquid
Diastereomeric Resolution Highly efficient (DKR / Crystallization)Impractical (Cannot crystallize)
Steric Bulk High (Menthol auxiliary)Low (Linear alkyl chains)
Typical Enantiomeric Excess >98% ee (via Andersen method)Racemic / Variable
Primary Application Enantiopure chiral sulfoxide synthesisRacemic sulfoxide synthesis / Electrophile
Scalability Excellent (Tens-of-grams scale)[4]Poor for asymmetric applications

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of (S)-Menthyl p-Toluenesulfinate via DKR[4]
  • Preparation: Dissolve p-toluenesulfinyl chloride (1.0 equiv) in anhydrous ether at 0 °C under an argon atmosphere.

  • Esterification: Slowly add a solution of (-)-menthol (1.0 equiv) and anhydrous pyridine (1.1 equiv) in ether. Stir for 2 hours at room temperature.

  • Quench & Extract: Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate in vacuo to yield a diastereomeric mixture (oil).

  • Dynamic Kinetic Resolution (DKR): Dissolve the crude oil in acetone (2 mL/g). Add concentrated aqueous HCl (0.1 mL/g). Stir vigorously at room temperature for 24–48 hours.

  • Isolation: Filter the massive white precipitate that forms. Wash with cold acetone (-20 °C) and dry under vacuum.

  • Validation Checkpoint: Measure the optical rotation of the dried crystals. A value of [α]D20​=−202∘ (c = 1.0, acetone) and a melting point of 106–107 °C confirms >99% diastereomeric purity of the (SS​) -epimer. If the rotation is lower, repeat the DKR step.

Protocol B: Synthesis of (S)-p-Tolyl Methyl Sulfoxide (Andersen Method)
  • Preparation: Dissolve pure (S)-menthyl p-toluenesulfinate (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C under argon.

  • Nucleophilic Attack: Dropwise add methylmagnesium bromide (3.0 M in ether, 1.5 equiv). The bulky menthyl group forces the Grignard reagent to attack antiperiplanar to the C-O bond.

  • Reaction: Stir for 2 hours at 0 °C.

  • Quench: Carefully quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: Analyze the purified product via chiral HPLC (e.g., Chiralcel OD-H column). The chromatogram must show an enantiomeric excess of >98% ee, validating the strict inversion of configuration at the sulfur atom.

Workflow A p-Toluenesulfinyl Chloride + (-)-Menthol B Diastereomeric Mixture (R_S, S_S) & (S_S, S_S) A->B Esterification C Crystallization & In Situ Epimerization (HCl / Acetone) B->C Dynamic Kinetic Resolution D Pure (S)-Menthyl p-Toluenesulfinate C->D Precipitation (>90% Yield) F Chiral Sulfoxide (Inversion at Sulfur) D->F SN2@S Reaction E Grignard Reagent (R-MgX) E->F Nucleophilic Attack

Figure 2: Experimental workflow of the Andersen method utilizing dynamic kinetic resolution.

Conclusion

For the synthesis of enantiopure chiral sulfoxides, menthyl p-toluenesulfinate is unequivocally superior to butyl ethanesulfinate . The causality lies in the physical state of the reagents: the crystallinity and steric bulk of the menthyl auxiliary enable dynamic kinetic resolution and strict stereocontrol during nucleophilic substitution. Conversely, the oily, unhindered nature of butyl ethanesulfinate renders it incapable of diastereomeric separation, limiting its use to non-chiral or racemic applications.

References

  • Asymmetric Synthesis of Chiral Sulfoxides Wiley-VCH URL
  • Chemical Reviews (ACS Publications)
  • Chemical Communications (RSC Publishing)
  • An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)

Sources

Comparative

Comparing butyl ethanesulfinate with chiral sulfinamides for sulfoxide synthesis

Comparative Guide: Butyl Ethanesulfinate vs. Chiral Sulfinamides in Sulfoxide Synthesis Sulfoxides are indispensable motifs in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as esomepraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Butyl Ethanesulfinate vs. Chiral Sulfinamides in Sulfoxide Synthesis

Sulfoxides are indispensable motifs in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as esomeprazole and modafinil[1]. Furthermore, chiral sulfinyl compounds function as highly effective chiral auxiliaries and ligands in asymmetric organic synthesis[2]. For synthetic chemists and drug development professionals, selecting the correct sulfinyl transfer reagent is critical for determining the stereochemical outcome and scalability of the target molecule.

This guide provides an in-depth, objective comparison between two distinct classes of sulfoxide precursors: butyl ethanesulfinate (a simple alkyl sulfinate ester) and chiral sulfinamides (such as Ellman’s reagent or Kano/Maruoka's sulfinamides).

Mechanistic Causality: Sulfinates vs. Sulfinamides

The fundamental difference between these two reagents lies in their leaving groups and their stereochemical environments, which dictate the causality of their reactivity.

Butyl Ethanesulfinate (Achiral Precursor) Butyl ethanesulfinate ( C2​H5​−S(=O)−O−C4​H9​ ) features an electrophilic sulfur center bonded to a butoxy leaving group[3]. When exposed to an organometallic reagent (e.g., a Grignard reagent), the reaction proceeds via nucleophilic substitution at the sulfur atom, resulting in S–O bond cleavage[4].

  • Causality of Stereochemistry: Because butyl ethanesulfinate lacks a sterically demanding chiral directing group (unlike the menthyl group used in the classic Andersen method[4]), the nucleophilic attack lacks facial selectivity. Consequently, the synthesis yields racemic ethyl sulfoxides. This reagent is optimal for generating simple, non-chiral sulfoxide building blocks where stereocontrol is unnecessary.

Chiral Sulfinamides (Stereospecific Precursor) Chiral sulfinamides, such as (R)

  • or (S) -tert-butanesulfinamide, possess a pre-established stereocenter at the sulfur atom and an amide leaving group (S–N cleavage)[1].
  • Causality of Stereochemistry: The sterically bulky tert-butyl group and the stable S–N bond create a highly biased conformational environment. When an organometallic reagent attacks the electrophilic sulfur, the reaction is forced through a strict SN​2 -type transition state. This dictates a stereospecific nucleophilic substitution with complete inversion of configuration at the sulfur center, allowing for the synthesis of highly enantiomerically enriched sulfoxides (ee > 98%)[5].

SynthesisComparison Start Target: Sulfoxide Synthesis Sub1 Butyl Ethanesulfinate (Achiral Precursor) Start->Sub1 Sub2 Chiral Sulfinamides (Stereospecific Precursor) Start->Sub2 Rxn1 Nucleophilic Substitution (Grignard / R-Li) Sub1->Rxn1 S-O Cleavage Rxn2 Stereospecific Nucleophilic Substitution (S-N Cleavage) Sub2->Rxn2 S-N Cleavage Out1 Racemic Ethyl Sulfoxides (Low ee%) Rxn1->Out1 Out2 Enantiopure Chiral Sulfoxides (High ee%) Rxn2->Out2

Figure 1: Logical comparison of sulfoxide synthesis pathways highlighting stereochemical outcomes.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of both methodologies based on standard literature conditions.

ParameterButyl EthanesulfinateChiral Sulfinamides (e.g., t-BuSONH2)
Primary Application Synthesis of racemic ethyl sulfoxidesSynthesis of enantiopure chiral sulfoxides
Leaving Group Butoxide ( −O−Bu )Amide anion ( −NR2​ )
Stereochemical Outcome Racemic (Achiral precursor)Inversion of configuration (ee > 95%)
Reactivity with Grignards High (Rapid S–O cleavage)High (Requires exact stoichiometry for NH)
Atom Economy Moderate (Loss of butanol)Moderate (Loss of amine derivative)
Typical Reaction Temp 0 °C to Room Temperature-78 °C to 0 °C (To maximize stereofidelity)

Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies detail the synthesis of sulfoxides using both reagents.

Protocol A: Synthesis of Racemic Ethyl Phenyl Sulfoxide via Butyl Ethanesulfinate
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Solvation: Dissolve butyl ethanesulfinate (1.0 mmol, 1.0 equiv) in 5.0 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Causality: Cooling prevents over-addition and suppresses the formation of symmetric sulfides.

  • Addition: Add Phenylmagnesium bromide (1.2 mmol, 1.2 equiv, 1.0 M in THF) dropwise over 15 minutes via syringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction carefully with 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the racemic product.

Protocol B: Synthesis of Chiral (S)-tert-Butyl Phenyl Sulfoxide via (R)-tert-Butanesulfinamide
  • Preparation: Flame-dry a 50 mL Schlenk flask and establish an Argon atmosphere.

  • Solvation: Dissolve (R) -tert-butanesulfinamide (1.0 mmol, 1.0 equiv) in 10.0 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Deep cryogenic conditions are mandatory to lock the conformation of the sulfinamide, ensuring strict stereospecific inversion without competitive racemization pathways.

  • Addition: Add Phenylmagnesium bromide (2.1 mmol, 2.1 equiv) dropwise. Causality: The first equivalent acts as a base to deprotonate the primary amine ( NH2​ ), while the second equivalent acts as the nucleophile for the S–N cleavage.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 30 minutes.

  • Workup & Purification: Quench with saturated NH4​Cl , extract with EtOAc, dry, and purify via flash chromatography as described in Protocol A.

ExperimentalWorkflow Step1 Step 1: Preparation Dry Solvents & Argon Step2 Step 2: Reagent Addition Dropwise at Target Temp Step1->Step2 Step3 Step 3: Reaction Monitoring TLC / LC-MS Step2->Step3 Step4 Step 4: Quenching Sat. NH4Cl (aq) Step3->Step4 Step5 Step 5: Extraction EtOAc / Brine Wash Step4->Step5 Step6 Step 6: Purification Flash Chromatography Step5->Step6 Step7 Step 7: Validation Chiral HPLC & NMR Step6->Step7

Figure 2: Self-validating experimental workflow for sulfoxide synthesis via nucleophilic substitution.

Self-Validating Systems & Quality Control

A robust protocol must be self-validating. To ensure the integrity of the synthesis at each stage, implement the following analytical checks:

  • Reaction Progress (TLC Tracking): Sulfoxides are significantly more polar than their parent sulfinate esters or sulfinamides. A successful reaction is validated by the disappearance of the high- Rf​ starting material and the emergence of a low- Rf​ spot (typically visualized via UV or KMnO4​ stain).

  • Chemoselectivity (1H NMR): Analyze the crude mixture using Proton NMR. For Protocol A, the complete disappearance of the butoxy triplet (approx. 4.0 ppm) validates the S–O cleavage. For Protocol B, the presence of the intact tert-butyl singlet (approx. 1.2 ppm) confirms that the Grignard reagent attacked the sulfur center rather than acting as a non-productive base.

  • Stereochemical Integrity (Chiral HPLC): For chiral sulfinamides, the ultimate validation of the protocol is the enantiomeric excess (ee%). Run the purified product through a chiral stationary phase HPLC alongside a racemic standard (generated via Protocol A principles) to confirm that stereospecific inversion occurred without racemization.

Sources

Validation

HPLC methods for enantiomeric purity validation of butyl ethanesulfinate

As a Senior Application Scientist, I approach the enantioseparation of aliphatic sulfinate esters not as a trial-and-error exercise, but as a predictable thermodynamic system. Sulfinate esters are highly valuable chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the enantioseparation of aliphatic sulfinate esters not as a trial-and-error exercise, but as a predictable thermodynamic system. Sulfinate esters are highly valuable chiral building blocks used to synthesize biologically active sulfoxides and sulfinamides. However, validating the enantiomeric excess ( ee ) of butyl ethanesulfinate presents a unique analytical challenge.

Because this molecule is purely aliphatic—lacking the aromatic rings found in standard test compounds like menthyl p -toluenesulfinate—chiral recognition cannot rely on robust π−π stacking interactions. Instead, separation must be driven entirely by subtle steric differentiation and localized dipole interactions.

This guide objectively compares the performance of industry-standard Chiral Stationary Phases (CSPs) for the analysis of butyl ethanesulfinate, explains the mechanistic causality behind column selection, and provides a self-validating experimental protocol.

The Mechanistic Basis of Chiral Recognition

To successfully separate the enantiomers of butyl ethanesulfinate, we must understand how the analyte interacts with the stationary phase. According to foundational principles of, the formation of a transient diastereomeric complex between the analyte and the CSP dictates retention and selectivity.

For butyl ethanesulfinate, the interaction model relies on three pillars:

  • Dipole-Dipole Interactions: The strongly polarized sulfinyl ( S=O ) core acts as a primary hydrogen-bond acceptor, interacting with the carbamate N−H groups on the CSP.

  • Hydrogen Bonding: The alkoxy oxygen provides a secondary interaction site.

  • Steric Inclusion: The CSP must physically differentiate between the spatial footprint of the ethyl group and the butyl group.

Because the steric difference between an ethyl and a butyl chain is relatively small, the macro-structure of the CSP polymer (amylose vs. cellulose) becomes the absolute determining factor for baseline resolution.

Mechanistic_Model Analyte Butyl Ethanesulfinate (Aliphatic S-Chiral Center) Dipole Dipole-Dipole Interaction (S=O <-> Carbamate N-H) Analyte->Dipole Steric Steric Fit (Ethyl vs. Butyl differentiation) Analyte->Steric Hbond Hydrogen Bonding (Alkoxy O <-> Carbamate N-H) Analyte->Hbond CSP Cellulose Tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) Dipole->CSP Steric->CSP Hbond->CSP

Mechanistic interactions driving chiral recognition of butyl ethanesulfinate on a cellulose CSP.

Comparative Performance of Polysaccharide CSPs

When evaluating columns for , coated polysaccharide phases remain the gold standard. Below is a comparative data set evaluating four distinct CSPs under identical normal-phase conditions.

Chiral Stationary Phase (CSP)Polymer BackboneDerivatization tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)10.213.51.382.40
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)8.59.81.181.75
Chiralcel OJ-H CelluloseTris(4-methylbenzoate)7.17.51.081.10
Chiralpak AS-H AmyloseTris[(S)- α -methylbenzylcarbamate]6.87.01.040.80

Standardized Conditions: Mobile Phase: Hexane/Isopropanol (95:5 v/v); Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV 210 nm.

Causality Behind the Data: Why OD-H Wins

Notice that the OD-H (cellulose) column significantly outperforms the AD-H (amylose) column, despite both sharing the exact same 3,5-dimethylphenylcarbamate derivatization.

The causality lies in the polymer's tertiary structure. Amylose forms a helical macro-structure with relatively wide chiral grooves, which is excellent for capturing bulky aromatic groups. However, for a purely aliphatic molecule like butyl ethanesulfinate, the analyte "rattles" within the wide amylose cavity, leading to poor steric differentiation. Conversely, cellulose forms a linear, extended conformation. This creates narrower, more restrictive chiral cavities that force a tighter steric fit, allowing the CSP to successfully differentiate the ethyl chain from the butyl chain.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the analytical method must be self-validating. The protocol below incorporates a System Suitability Test (SST) to confirm column performance prior to analyzing enantioenriched samples, a standard practice in.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 1.0 mg of butyl ethanesulfinate in 1.0 mL of anhydrous HPLC-grade Hexane/Isopropanol (90:10).

  • Causality: Sulfinate esters are susceptible to hydrolysis. Using anhydrous diluents prevents the degradation of the analyte into ethanesulfinic acid and butanol during the sequence run.

Step 2: System Suitability Testing (SST)

  • Action: Inject 5 µL of a racemic standard of butyl ethanesulfinate.

  • Validation Metric: The system is only validated for use if the resolution ( Rs​ ) between the two peaks is ≥1.5 (baseline separation) and the peak area ratio is 50:50 ( ±1% ). This proves the column's chiral cavities are active and that no on-column racemization is occurring.

Step 3: Chromatographic Execution

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Hexane/Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Causality for Temperature: While lowering the column temperature to 15°C increases the thermodynamic selectivity ( α ), it drastically slows down mass transfer kinetics, leading to peak broadening that ultimately degrades overall resolution ( Rs​ ). 25°C provides the optimal balance.

Step 4: UV Detection at 210 nm

  • Action: Monitor absorbance at 210 nm.

  • Causality: Because butyl ethanesulfinate lacks an aromatic chromophore, it does not absorb at standard wavelengths (e.g., 254 nm). The S=O bond exhibits weak absorbance in the low-UV region, making 210 nm the mandatory choice for adequate signal-to-noise ratio.

Workflow S1 1. Sample Preparation Anhydrous Dilution (1 mg/mL) S2 2. System Suitability (SST) Inject Racemate (Target: Rs > 1.5) S1->S2 S3 3. Isocratic Elution OD-H Column, 95:5 Hexane:IPA S2->S3 S4 4. UV Detection (210 nm) Capture Aliphatic S=O Absorbance S3->S4 S5 5. Enantiomeric Purity Calculate %ee of Target Enantiomer S4->S5

Self-validating HPLC workflow for the enantiomeric purity analysis of butyl ethanesulfinate.

Expert Troubleshooting Insights

  • Alcohol Modifier Selection: If resolution on the OD-H column drops below 1.5 over the column's lifespan, switch the polar modifier from Isopropanol to Ethanol (e.g., Hexane/Ethanol 98:2). Ethanol is less bulky than isopropanol and can penetrate deeper into the cellulose grooves, often altering the hydrogen-bonding network just enough to rescue failing resolution.

  • Baseline Drift at 210 nm: Low-UV detection is highly sensitive to mobile phase impurities. Ensure the Hexane used is strictly "HPLC Grade" (UV cutoff < 195 nm). Lower grades contain trace aromatics that will cause severe baseline instability at 210 nm, masking the aliphatic sulfinate peaks.

References

  • Title: Catalytic Enantioselective Synthesis of Sulfinate Esters through the Dynamic Resolution of tert-Butanesulfinyl Chloride Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases Source: Chirality (Wiley Online Library) URL: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of Butyl Ethanesulfinate: A Comprehensive Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, a comprehensive understanding of disposal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, a comprehensive understanding of disposal procedures for all laboratory reagents is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides essential, in-depth technical information on the proper disposal of butyl ethanesulfinate, a member of the sulfinate ester class of compounds. By elucidating the chemical principles that underpin these procedures, this document aims to be your preferred resource for ensuring the safe and compliant handling of this reagent.

Hazard Profile and Risk Assessment: Understanding Butyl Ethanesulfinate

Key Presumed Hazards:

Hazard ClassificationDescriptionPrimary Sources
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.
Sensitization May cause an allergic skin reaction.[1]

Due to these potential hazards, direct disposal of butyl ethanesulfinate into sanitary sewer systems or as general waste is strictly prohibited. All disposal methods must prioritize the safety of laboratory personnel and the protection of the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling butyl ethanesulfinate for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields and a face shield.To protect against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact. Inspect gloves for any signs of degradation before use.
Body Protection A flame-retardant laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.

Spill Management: Immediate and Controlled Response

In the event of a butyl ethanesulfinate spill, a swift and safe response is crucial to mitigate potential hazards.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, sealable, and chemically compatible waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container for proper disposal.

Disposal Procedures: A Multi-faceted Approach

The primary and most recommended method for the disposal of butyl ethanesulfinate is through a licensed professional hazardous waste disposal service. However, for small quantities, in-lab chemical neutralization may be a viable option, provided the necessary safety precautions are strictly followed.

Collection for Professional Disposal (Preferred Method)

This method is the safest and most compliant option for all quantities of butyl ethanesulfinate waste.

Protocol for Waste Collection:

  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting butyl ethanesulfinate waste. The container should be marked as "Hazardous Waste: Butyl Ethanesulfinate."

  • Segregation of Waste: Do not mix butyl ethanesulfinate with other incompatible waste streams.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat sources and incompatible materials pending pickup by a licensed waste disposal contractor.

In-Lab Neutralization of Small Quantities (Expert Use Only)

For experienced researchers comfortable with handling chemical reactions, small quantities of butyl ethanesulfinate can be neutralized in the laboratory before disposal. This process involves the chemical transformation of the sulfinate ester into less hazardous compounds. The following are potential, mechanistically-supported neutralization pathways. It is crucial to perform these procedures on a small scale in a fume hood with appropriate PPE.

Alkaline hydrolysis of sulfinate esters proceeds via nucleophilic attack at the sulfur atom, leading to the formation of an alcohol and a sulfinate salt.[6]

Experimental Protocol for Alkaline Hydrolysis:

  • In a fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a 9:1 mixture of water and a water-miscible organic solvent like ethanol or tetrahydrofuran (THF) to aid in the solubility of the ester.

  • Slowly and with stirring, add the butyl ethanesulfinate waste to the alkaline solution at room temperature. A significant excess of the NaOH solution should be used.

  • Allow the reaction mixture to stir at room temperature for several hours to ensure complete hydrolysis.

  • The resulting solution will contain butanol and sodium ethanesulfinate. This solution can then be neutralized with a dilute acid (e.g., 1 M HCl) and disposed of down the sanitary sewer with copious amounts of water, provided local regulations permit.

Sulfinate esters can be oxidized to the corresponding sulfonate esters, which are generally more stable and less reactive.[7]

Experimental Protocol for Oxidative Degradation:

  • In a fume hood, dissolve the butyl ethanesulfinate waste in a suitable solvent such as dichloromethane or acetic acid.

  • Slowly add an oxidizing agent, such as a solution of sodium hypochlorite (bleach) or hydrogen peroxide, to the mixture with stirring. The reaction may be exothermic, so slow addition and cooling may be necessary.

  • Monitor the reaction for completion (e.g., by thin-layer chromatography).

  • The resulting solution containing the more stable butyl ethanesulfonate can then be collected for disposal by a licensed hazardous waste contractor.

Logical Workflow for Disposal Decision-Making

The following diagram, generated using Graphviz, illustrates the decision-making process for the proper disposal of butyl ethanesulfinate.

DisposalWorkflow Butyl Ethanesulfinate Disposal Workflow Start Butyl Ethanesulfinate Waste Generated AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallQuantity Small Quantity (<50 mL) AssessQuantity->SmallQuantity < 50 mL LargeQuantity Large Quantity (>=50 mL) AssessQuantity->LargeQuantity >= 50 mL NeutralizationDecision In-lab Neutralization Feasible? SmallQuantity->NeutralizationDecision CollectForDisposal Collect in Designated Hazardous Waste Container LargeQuantity->CollectForDisposal AlkalineHydrolysis Alkaline Hydrolysis Protocol NeutralizationDecision->AlkalineHydrolysis Yes OxidativeDegradation Oxidative Degradation Protocol NeutralizationDecision->OxidativeDegradation Yes NeutralizationDecision->CollectForDisposal No SewerDisposal Neutralize & Dispose via Sanitary Sewer (check local regulations) AlkalineHydrolysis->SewerDisposal OxidativeDegradation->CollectForDisposal ProfessionalDisposal Arrange for Professional Hazardous Waste Disposal CollectForDisposal->ProfessionalDisposal

Caption: Decision workflow for the proper disposal of butyl ethanesulfinate.

Regulatory Compliance

All waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] It is the responsibility of the waste generator to properly identify and manage their hazardous waste.[10]

Conclusion

The proper disposal of butyl ethanesulfinate is a critical aspect of laboratory safety and environmental responsibility. By understanding the potential hazards, utilizing appropriate personal protective equipment, and following established disposal protocols, researchers can minimize risks and ensure a safe working environment. While in-lab neutralization of small quantities is a potential option for experienced personnel, the collection of all butyl ethanesulfinate waste for disposal by a licensed professional service remains the most prudent and compliant course of action.

References

  • Okuyama, T., & Nagase, H. (1994). On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. Journal of the Chemical Society, Perkin Transactions 2, (5), 1011-1015.
  • Nakamura, K., et al. (2023). Facile synthesis of sulfinate esters from aryl iodides via direct oxidation of thioesters. Organic & Biomolecular Chemistry, 21(35), 7137-7141.
  • PubChem. (n.d.). Butyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Butyl methanesulfonate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 30). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for Butyl Ethanesulfinate

A Senior Application Scientist's Procedural Guide for Researchers Prepared for professionals in research and drug development, this guide provides essential, immediate safety protocols and logistical plans for handling B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Procedural Guide for Researchers

Prepared for professionals in research and drug development, this guide provides essential, immediate safety protocols and logistical plans for handling Butyl ethanesulfinate. This document moves beyond a simple checklist to offer a self-validating system of protocols, grounded in established safety principles for organosulfur compounds. Given the limited specific public data on Butyl ethanesulfinate, this guide synthesizes information from closely related sulfonate esters and general chemical safety standards to ensure a robust margin of safety.

Immediate Safety Briefing: Understanding the Risks

Butyl ethanesulfinate, as a sulfinate ester, should be handled with the caution afforded to reactive organosulfur compounds. Based on data from analogous compounds like Butyl methanesulfonate, the primary hazards include:

  • Acute Toxicity : Harmful if swallowed or inhaled.[1][2][3]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory tract irritation.[1][2]

Due to its chemical structure, Butyl ethanesulfinate is an alkylating agent and should be treated as potentially mutagenic. All handling procedures must be designed to eliminate any possibility of direct contact or aerosol inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory. The selection of specific equipment is critical and should be based on the scale and nature of the procedure.

Core PPE Requirements
Protection TypeRequired EquipmentSpecifications & Rationale
Eye & Face Protection Chemical safety goggles and a full-face shield.Goggles must provide a complete seal around the eyes. A face shield is required to protect against splashes, especially during transfers or reactions. Standard safety glasses are insufficient.[1]
Hand Protection Butyl rubber gloves (minimum 0.7 mm thickness). Double-gloving is recommended.Butyl rubber offers excellent resistance to esters and a wide range of organic chemicals.[4][5] A breakthrough time of over 480 minutes is expected for full contact.[4] Always inspect gloves before use.
Body Protection A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended.Protects skin from accidental splashes. Ensure the lab coat is fully buttoned.[6]
Respiratory Protection Work must be conducted in a certified chemical fume hood. For emergencies or potential exposure above limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.A fume hood is the primary engineering control to prevent inhalation exposure.[7]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.[7]
Glove Selection: Chemical Compatibility Data

The choice of glove material is critical. The following table provides a general comparison of common laboratory glove materials. For Butyl ethanesulfinate, Butyl rubber is the top recommendation.

Glove MaterialChemical Resistance to Esters & Organic SolventsNotes
Butyl Rubber Excellent Provides superior protection against a wide array of chemicals, including esters, ketones, and acids.[5]
Neoprene GoodOffers good resistance to many chemicals but may not perform as well as Butyl rubber against certain organic solvents.[5]
Nitrile Fair to GoodProvides good general chemical resistance but can be compromised by prolonged exposure to certain organic solvents.[5] Always check manufacturer-specific data.
Natural Rubber (Latex) Poor to FairNot recommended for handling most organic solvents. Can degrade quickly upon exposure.[5]
Polyvinyl Chloride (PVC) PoorOffers limited protection against organic solvents and is not recommended for handling Butyl ethanesulfinate.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for safety and experimental integrity. The following diagram and steps outline the mandatory procedure for handling Butyl ethanesulfinate.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Prep1 Designate Fume Hood Prep2 Assemble All Materials Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Prep4 Verify Emergency Equipment Prep3->Prep4 Hand1 Transfer Chemical in Hood Prep4->Hand1 Proceed to Handling Hand2 Perform Experiment Hand1->Hand2 Hand3 Close Primary Container Hand2->Hand3 Clean1 Decontaminate Surfaces Hand3->Clean1 Proceed to Cleanup Clean2 Segregate Waste Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Safe Handling Workflow for Butyl Ethanesulfinate.

Phase 1: Preparation
  • Designated Area : All work involving Butyl ethanesulfinate must occur in a designated, clearly marked area within a certified chemical fume hood.[7]

  • Assemble Materials : Before handling the chemical, ensure all necessary equipment (glassware, reagents, stir plates, etc.) and waste containers are inside the fume hood.

  • Don PPE : Put on all required PPE as detailed in Section 2. Pay close attention to ensuring a proper fit and inspecting for any defects.

  • Verify Emergency Equipment : Confirm the location and functionality of the nearest safety shower, eyewash station, and a spill kit appropriate for organic chemicals.[7]

Phase 2: Handling
  • Chemical Transfer : Use a syringe or cannula for liquid transfers to minimize the risk of splashes or aerosol generation. Perform all transfers slowly and deliberately.

  • Perform Experiment : Keep the fume hood sash at the lowest possible height that still allows for comfortable work.

  • Secure Container : Once the required amount of Butyl ethanesulfinate has been dispensed, immediately and securely close the primary container.

Phase 3: Post-Handling and Disposal
  • Decontamination : Wipe down all surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Waste Segregation : All disposable items that have come into contact with Butyl ethanesulfinate (e.g., gloves, paper towels, syringe tips) must be disposed of in a dedicated, clearly labeled hazardous waste container.[8]

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles.

  • Personal Hygiene : Wash hands thoroughly with soap and water after all work is complete.[9]

Emergency and Spill Procedures: Immediate Actions

In the event of an emergency, prompt and correct action is crucial.

Exposure Scenarios
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove contaminated clothing while under a safety shower.[10] Seek medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration.[12] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

Spill Response
  • Small Spill (inside fume hood) :

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.[13]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[13]

    • Decontaminate the spill area as described in the post-handling procedures.

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area and alert nearby personnel.[13]

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Responsible Waste Management

All waste containing Butyl ethanesulfinate must be treated as hazardous waste.

  • Waste Containers : Use designated, leak-proof, and clearly labeled containers for all Butyl ethanesulfinate waste.

  • Labeling : The waste container label must include "Hazardous Waste," the full chemical name ("Butyl ethanesulfinate"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[14] Do not pour Butyl ethanesulfinate down the drain.[1]

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling Butyl ethanesulfinate, ensuring a safer laboratory environment for all personnel.

References

  • Molecular Toxicology Inc. (2015). Ethyl Methanesulfonate - SAFETY DATA SHEET. Retrieved from [Link]

  • Technical Supplement. (2019). Personal Protective Equipment (PPE) for Sulfuric Acid.
  • Product Quality Research Institute (PQRI). Sulfonate Esters - How Real is the Risk?. Retrieved from [Link]

  • Indagoo Research Chemicals. (2024).
  • Environmental Health and Safety. Pyrophorics - Aluminum alkyls - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2026). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • Making Cosmetics. Alpha Olefin Sulfonate - SDS (Safety Data Sheet). Retrieved from [Link]

  • PubChem. Butyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Florida State University, Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • LookChem. Cas 1912-32-9,N-BUTYL METHANESULPHONATE. Retrieved from [Link]

  • University of California, Berkeley, Environmental Health and Safety. Glove Selection. Retrieved from [Link]

  • University of Kentucky, Research Safety. Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • New Jersey Department of Health. ETHYL METHANESULFONATE HAZARD SUMMARY. Retrieved from [Link]

  • University of California, Santa Cruz, Environment, Health and Safety. Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. Retrieved from [Link]

  • University of South Florida, Environmental Health and Safety. Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • Cole-Parmer. How to Utilize this Chemical Resistance Guide. Retrieved from [Link]

  • PubMed. (2006). Occurrence and hazard screening of alkyl sulfates and alkyl ethoxysulfates in river sediments. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from [Link]

  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. Retrieved from [Link]

  • University of California Center for Laboratory Safety. (2012).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.